molecular formula C22H24F2N6O3 B15194648 Onradivir monohydrate CAS No. 2375241-19-1

Onradivir monohydrate

货号: B15194648
CAS 编号: 2375241-19-1
分子量: 458.5 g/mol
InChI 键: XUXVTSUIFIUZSZ-MJSCHBGXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Onradivir monohydrate is a useful research compound. Its molecular formula is C22H24F2N6O3 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

2375241-19-1

分子式

C22H24F2N6O3

分子量

458.5 g/mol

IUPAC 名称

(2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate

InChI

InChI=1S/C22H22F2N6O2.H2O/c23-12-7-13-18(29-30-19(13)25-8-12)21-27-17(11-5-6-11)15(24)20(28-21)26-16-10-3-1-9(2-4-10)14(16)22(31)32;/h7-11,14,16H,1-6H2,(H,31,32)(H,25,29,30)(H,26,27,28);1H2/t9?,10?,14-,16-;/m0./s1

InChI 键

XUXVTSUIFIUZSZ-MJSCHBGXSA-N

手性 SMILES

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O.O

规范 SMILES

C1CC2CCC1C(C2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O.O

产品来源

United States

Foundational & Exploratory

Onradivir Monohydrate: A Deep Dive into the Mechanism of Action of a Novel Influenza A PB2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onradivir (B12427892) (formerly ZSP1273) is a potent and selective small molecule inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit. This document provides a comprehensive technical overview of its mechanism of action, supported by preclinical and clinical data. Onradivir monohydrate disrupts a critical step in the viral replication cycle known as "cap-snatching," effectively halting viral gene transcription and subsequent protein synthesis. This guide consolidates key quantitative data, details the experimental methodologies used to elucidate its function, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral agents with distinct mechanisms of action to combat emerging resistance to existing therapies. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), is a prime target for antiviral drug development due to its essential role in viral replication and its high degree of conservation across strains. This compound has emerged as a promising therapeutic candidate that specifically targets the PB2 subunit.

Core Mechanism of Action: Inhibition of Cap-Snatching

The primary mechanism of action of Onradivir is the inhibition of the "cap-snatching" process, a unique feature of influenza virus replication.[1] This process is essential for the transcription of viral mRNAs.

The influenza virus RdRp utilizes short, capped RNA fragments cleaved from host pre-mRNAs as primers to initiate the synthesis of its own messenger RNAs (mRNAs). The PB2 subunit of the viral polymerase is responsible for recognizing and binding to the 5' cap structure (m7GpppNm) of host pre-mRNAs.[2] Following this recognition, the endonuclease activity of the PA subunit cleaves the host pre-mRNA downstream of the cap, generating a capped primer that is then used by the PB1 polymerase subunit to initiate transcription of viral genes.[3]

Onradivir potently binds to the cap-binding domain of the PB2 subunit, competitively inhibiting its ability to recognize and bind host capped RNAs.[4][5] This disruption prevents the initiation of viral mRNA synthesis, thereby halting the production of viral proteins and ultimately inhibiting viral replication.

cluster_HostCell Host Cell Nucleus cluster_Inhibition Inhibition by Onradivir Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2_subunit PB2 Subunit Host_pre_mRNA->PB2_subunit 1. Cap Recognition Capped_Primer Capped RNA Primer Influenza_Polymerase Influenza Virus RNA Polymerase (PA, PB1, PB2) PA_subunit PA Subunit PB1_subunit PB1 Subunit PB2_subunit->PA_subunit 2. Signal for Cleavage Blocked PA_subunit->Host_pre_mRNA 3. Endonuclease Activity (Cap-Snatching) Viral_mRNA Viral mRNA PB1_subunit->Viral_mRNA 5. Viral mRNA Synthesis Capped_Primer->PB1_subunit 4. Primer for Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins 6. Translation (in cytoplasm) vRNA Viral RNA (vRNA) vRNA->PB1_subunit Onradivir Onradivir monohydrate Onradivir->PB2_subunit Binds to Cap-Binding Domain

Figure 1: Mechanism of "Cap-Snatching" Inhibition by Onradivir.

Quantitative Data

Onradivir has demonstrated potent antiviral activity against a wide range of influenza A virus strains, including those resistant to other classes of antiviral drugs.

Table 1: In Vitro Inhibitory Activity of Onradivir (ZSP1273)
ParameterVirus StrainCell LineValueReference
IC50 Influenza A Polymerase-0.562 ± 0.116 nM[6]
EC50 A/Mal/302/54 (H1N1)MDCK0.028 ± 0.011 nM[7]
EC50 Normal Influenza A (H1N1, H3N2)MDCK0.01 to 0.063 nM[6]
EC50 Oseltamivir-resistant strainsMDCKPotent activity[6]
EC50 Baloxavir-resistant strainsMDCKPotent activity[6]
EC50 Highly pathogenic avian influenzaMDCKPotent activity[6]
Table 2: Preclinical Pharmacokinetic Profile of Onradivir (ZSP1273)
SpeciesAdministrationKey FindingsReference
Mice, Rats, Beagle DogsSingle and multiple dosesFavorable pharmacokinetic characteristics[6]
MiceOralDose-dependent reduction in influenza A virus titers, high survival rate[7]
FerretsOralObserved inhibitory activity against influenza A virus infection[7]
Table 3: Human Pharmacokinetic and Clinical Efficacy Data
Study PhasePopulationDosingKey FindingsReference
Phase 1Healthy VolunteersSingle doses (100-1200 mg)Rapidly absorbed (Tmax 0.5-2 h), average half-life 12.1-35.0 h. Generally safe and well-tolerated.[8]
Phase 2Adults with uncomplicated influenza A600 mg once dailyStatistically significant reduction in time to symptom alleviation compared to placebo. Reduced viral load.[9]
Phase 3Adults with uncomplicated influenza A600 mg once dailySimilar efficacy to oseltamivir (B103847) in reducing symptom duration. Acceptable safety profile.[5]
Special PopulationPatients with hepatic impairmentSingle 600 mg doseIncreased exposure to Onradivir, suggesting a need for dose adjustment in this population.[10]
Special PopulationPatients with severe renal impairmentSingle 600 mg doseNo clinically meaningful effect on pharmacokinetics, suggesting no dose adjustment is necessary.[1]

Experimental Protocols

The following are generalized descriptions of the key experimental methodologies used to characterize the mechanism of action and efficacy of Onradivir. For detailed, step-by-step protocols, readers are encouraged to consult the supplementary materials of the cited publications.

Influenza Virus Polymerase Inhibition Assay

This biochemical assay is designed to directly measure the inhibitory activity of a compound on the viral RNA polymerase.

start Start reagents Prepare reaction mix: - Recombinant Influenza Polymerase - Capped RNA oligo (primer) - Viral RNA template - NTPs (including labeled UTP) start->reagents add_compound Add Onradivir (ZSP1273) or vehicle control reagents->add_compound incubate Incubate at optimal temperature to allow for transcription add_compound->incubate stop_reaction Stop the reaction incubate->stop_reaction purify Purify the RNA products stop_reaction->purify quantify Quantify the amount of newly synthesized (labeled) RNA purify->quantify analyze Analyze data to determine IC50 value quantify->analyze end End analyze->end

Figure 2: Workflow for Influenza Polymerase Inhibition Assay.
Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is used to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.

start Start seed_cells Seed host cells (e.g., MDCK) in a multi-well plate start->seed_cells add_compound Add serial dilutions of Onradivir (ZSP1273) and control compounds seed_cells->add_compound infect_cells Infect cells with a known titer of influenza virus add_compound->infect_cells incubate Incubate for a period sufficient to observe cytopathic effects infect_cells->incubate measure_viability Measure cell viability using a quantitative method (e.g., ATP assay) incubate->measure_viability analyze Analyze data to determine EC50 and CC50 values measure_viability->analyze end End analyze->end start Start infect_mice Infect mice intranasally with a lethal dose of influenza virus start->infect_mice group_mice Randomly assign mice to treatment groups: - Onradivir (various doses) - Vehicle control - Positive control (e.g., oseltamivir) infect_mice->group_mice administer_drug Administer treatment orally for a specified duration group_mice->administer_drug monitor Monitor daily for: - Body weight changes - Survival rate administer_drug->monitor collect_samples At specific time points, collect lung tissue for viral titer determination (e.g., TCID50 assay) monitor->collect_samples analyze Analyze data to assess efficacy collect_samples->analyze end End analyze->end

References

Onradivir Monohydrate: A Technical Guide to its Core Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir, also known as ZSP1273, is a potent and selective antiviral agent targeting the influenza A virus.[1] It functions as a small molecule inhibitor of the viral RNA-dependent RNA polymerase, specifically targeting the polymerase basic protein 2 (PB2) subunit.[2][3] This inhibition disrupts a critical process known as "cap-snatching," which is essential for viral transcription and replication.[4][5] Developed by Guangdong Raynovent Biotech, Onradivir has received its first approval in China for the treatment of uncomplicated influenza A in adults.[1] This technical guide provides an in-depth overview of the core chemical properties of Onradivir monohydrate, including its physicochemical characteristics, mechanism of action, and general experimental methodologies relevant to its analysis.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C22H24F2N6O3. The presence of fluorine atoms and multiple nitrogen-containing heterocyclic rings contributes to its specific physicochemical properties and biological activity.

PropertyValueReference
Chemical Formula C22H24F2N6O3MedKoo Biosciences
Molecular Weight 458.47 g/mol MedKoo Biosciences
CAS Number 2375241-19-1MedChemExpress
IUPAC Name (2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydratePubChem
Appearance To be determined (likely a solid)MedKoo Biosciences
Purity >98% (typical for research grade)MedKoo Biosciences

Solubility and Formulation

The solubility of a drug substance is a critical parameter influencing its formulation, bioavailability, and route of administration. While detailed solubility studies for this compound in a wide range of solvents are not publicly available, information regarding its preparation for in vivo studies provides valuable insights.

Solvent SystemConcentrationObservationsReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.68 mM)Clear solution, requires sonication[6]
10% DMSO, 90% Corn Oil2.5 mg/mL (5.68 mM)Clear solution, requires sonication[6]

Storage of Stock Solutions: For short-term storage (days to weeks), solutions can be kept at 0 - 4 °C. For long-term storage (months), it is recommended to store solutions at -20 °C.[6]

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

General Storage Recommendations: this compound should be stored in a dry, dark environment. For short-term storage, a temperature of 0 - 4 °C is suitable, while long-term storage at -20 °C is recommended. The compound is considered stable for several weeks during standard shipping conditions at ambient temperature.

Mechanism of Action: Inhibition of Influenza Virus Cap-Snatching

Onradivir exerts its antiviral effect by inhibiting the "cap-snatching" mechanism of the influenza A virus. This process is essential for the virus to transcribe its genetic material into messenger RNA (mRNA) that can be translated by the host cell's machinery. The viral RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is central to this process.

The PB2 subunit is responsible for recognizing and binding to the 5' cap structure of host pre-mRNAs.[4][5] This is followed by the cleavage of the host mRNA a short distance from the cap by the PA subunit's endonuclease activity. The resulting capped RNA fragment is then used as a primer by the PB1 polymerase subunit to initiate the transcription of viral genes.[7]

Onradivir specifically targets and binds to the cap-binding domain of the PB2 subunit, preventing it from recognizing and binding to host cell mRNA caps.[1] This disruption of the initial step of cap-snatching effectively halts viral transcription and subsequent replication.[4]

G cluster_host Host Cell Nucleus cluster_virus Influenza A Virus Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Subunit (Cap-binding) Host_pre_mRNA->PB2 1. PB2 binds to 5' cap of host pre-mRNA Virus_RNP Viral Ribonucleoprotein (RNP) PB1 PB1 Subunit (Polymerase) Virus_RNP->PB1 5. Viral RNA template PA PA Subunit (Endonuclease) PB2->PA 2. Signal for cleavage PA->Host_pre_mRNA 3. Cleaves host pre-mRNA (Cap-snatching) PA->PB1 4. Capped fragment transferred to PB1 as primer Viral_mRNA Viral mRNA (non-functional) PB1->Viral_mRNA 6. Viral mRNA synthesis Onradivir Onradivir monohydrate Onradivir->PB2 Inhibition G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound (Bulk or Formulation) Dissolution Dissolve in suitable solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column Reversed-Phase C18 Column Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Purity and Stability Report Integration->Report

References

ZSP1273: A Technical Overview of a Novel Influenza A PB2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSP1273, also known as onradivir (B12427892), is a potent and selective small-molecule inhibitor of the influenza A virus polymerase basic subunit 2 (PB2). This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of ZSP1273. It is intended for researchers, scientists, and professionals in the field of antiviral drug development. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

Influenza A virus remains a significant global health threat, necessitating the development of new antiviral agents with novel mechanisms of action to combat emerging resistance to existing therapies. ZSP1273 is a promising antiviral candidate that targets the cap-binding domain of the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase (RdRp) complex.[1][2] By inhibiting this crucial step in viral transcription, ZSP1273 effectively blocks viral replication. Preclinical and clinical studies have demonstrated its potent activity against a wide range of influenza A strains, including those resistant to current antiviral drugs like oseltamivir (B103847) and baloxavir.[3][4][5]

Mechanism of Action

ZSP1273 exerts its antiviral effect by specifically targeting the PB2 subunit of the influenza A virus RdRp. The RdRp, a heterotrimeric complex composed of PB1, PB2, and PA subunits, is responsible for both transcription and replication of the viral RNA genome. A key step in viral transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap of host pre-mRNAs, which are then cleaved by the PA subunit's endonuclease activity. These capped fragments are subsequently used by the PB1 subunit to prime viral mRNA synthesis. ZSP1273 inhibits the initial cap-binding function of PB2, thereby preventing the entire cap-snatching process and halting viral gene expression.[2]

cluster_host_cell Host Cell Nucleus cluster_virus Influenza A Virus Host_pre_mRNA Host pre-mRNA (with 5' cap) Cap_Binding Cap-Binding Host_pre_mRNA->Cap_Binding Binds to PB2 PB2 Subunit PB2->Cap_Binding PA PA Subunit Cap_Snatching Cap-Snatching (Endonuclease Activity) PA->Cap_Snatching PB1 PB1 Subunit Viral_mRNA_Synthesis Viral mRNA Synthesis PB1->Viral_mRNA_Synthesis vRNA Viral RNA vRNA->Viral_mRNA_Synthesis ZSP1273 ZSP1273 ZSP1273->Cap_Binding Inhibits Cap_Binding->Cap_Snatching Initiates Cap_Snatching->Viral_mRNA_Synthesis Provides primer for Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication

Figure 1: ZSP1273 Mechanism of Action.

Preclinical Development

In Vitro Antiviral Activity

ZSP1273 has demonstrated potent and broad-spectrum activity against various influenza A virus strains in vitro. The 50% effective concentration (EC50) values were determined in Madin-Darby canine kidney (MDCK) cells using a cytopathic effect (CPE) reduction assay.

Virus StrainTypeEC50 (nM)Reference Compound (EC50, nM)
A/Weiss/43H1N10.012 - 0.063Oseltamivir: >100 (resistant)
A/PR/8/34H1N10.042-
A/PR/8/34 (Baloxavir-resistant)H1N10.028Baloxavir: >10
Various StrainsH3N20.01 - 0.063-

Data compiled from multiple preclinical studies.[3]

RNA Polymerase Inhibition Assay

The direct inhibitory effect of ZSP1273 on the influenza A virus RNA polymerase was assessed. The 50% inhibitory concentration (IC50) was determined in an in vitro assay measuring polymerase activity.

CompoundTargetIC50 (nM)
ZSP1273 PB2 Subunit 0.562 ± 0.116
VX-787PB2 Subunit1.449 ± 0.34
FavipiravirRNA Polymerase34,087.67 ± 16,009.21

Data from a comparative study of polymerase inhibitors.[6]

In Vivo Efficacy in Animal Models

The antiviral efficacy of ZSP1273 has been evaluated in both murine and ferret models of influenza A virus infection. In these studies, ZSP1273 demonstrated a dose-dependent reduction in viral titers and a significant increase in the survival rate of infected animals.[3][4][5]

Pharmacokinetics

Pharmacokinetic studies in mice, rats, and beagle dogs have shown that ZSP1273 possesses favorable pharmacokinetic properties following both single and multiple doses.[4][5] A Phase I study in healthy human volunteers confirmed its safety and pharmacokinetic profile, noting that a high-fat diet had minimal impact on its absorption.[7]

Clinical Development

ZSP1273 has progressed through Phase I, II, and III clinical trials.

Phase I Studies

Phase I trials in healthy volunteers established the safety and tolerability of ZSP1273 at various doses. These studies also characterized its pharmacokinetic profile in humans. No significant safety concerns were identified, even at doses up to 1,200 mg.[2] A drug-drug interaction study with oseltamivir found no clinically relevant interactions, suggesting the potential for combination therapy.[2][8]

Phase II and III Studies

A randomized, double-blind, placebo-controlled Phase II study in adults with acute uncomplicated influenza A demonstrated the efficacy of ZSP1273.[9] Subsequently, a large-scale Phase III trial compared the efficacy and safety of onradivir (ZSP1273) with both placebo and oseltamivir. The results showed that onradivir significantly reduced the time to alleviation of influenza symptoms compared to placebo and had a similar efficacy profile to oseltamivir.[10] The most common adverse event reported was mild diarrhea.[10]

Clinical Trial PhaseStatusKey Findings
Phase ICompletedFavorable safety and pharmacokinetic profile. No significant drug-drug interaction with oseltamivir.
Phase IICompletedDemonstrated efficacy in reducing the duration of symptoms in patients with uncomplicated influenza A.
Phase IIICompletedSimilar efficacy to oseltamivir in shortening recovery time. Generally well-tolerated with an acceptable safety profile.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the in vitro antiviral activity of a compound.

cluster_workflow CPE Reduction Assay Workflow step1 1. Cell Seeding: Seed MDCK cells in 96-well plates. step2 2. Compound Dilution: Prepare serial dilutions of ZSP1273. step1->step2 step3 3. Infection: Infect cells with influenza A virus. step2->step3 step4 4. Treatment: Add diluted ZSP1273 to the infected cells. step3->step4 step5 5. Incubation: Incubate plates for 48-72 hours. step4->step5 step6 6. CPE Observation: Observe and score cytopathic effect. step5->step6 step7 7. Cell Viability Assay: Measure cell viability (e.g., using MTT). step6->step7 step8 8. Data Analysis: Calculate EC50 values. step7->step8

Figure 2: CPE Reduction Assay Workflow.

Methodology:

  • Madin-Darby canine kidney (MDCK) cells are seeded into 96-well microtiter plates and incubated until a confluent monolayer is formed.

  • The compound to be tested (ZSP1273) is serially diluted to various concentrations.

  • The cell culture medium is removed, and the cells are infected with a predetermined titer of influenza A virus.

  • After a viral adsorption period, the virus-containing medium is removed, and the cells are washed.

  • The diluted compound is added to the wells. Control wells include virus-infected/untreated cells and mock-infected/untreated cells.

  • The plates are incubated for a period sufficient to allow for the development of viral cytopathic effects in the control wells (typically 48-72 hours).

  • Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The EC50 value, the concentration of the compound that inhibits the viral cytopathic effect by 50%, is calculated from the dose-response curve.

Murine Influenza A Virus Infection Model

This in vivo model is used to evaluate the efficacy of antiviral compounds.

Methodology:

  • Female BALB/c mice (6-8 weeks old) are used for the study.

  • Mice are anesthetized and intranasally infected with a lethal dose of a mouse-adapted influenza A virus strain.

  • Treatment with ZSP1273 or a vehicle control is initiated at a specified time post-infection (e.g., 24 hours). The compound is typically administered orally twice daily for a set duration (e.g., 5 days).

  • A subset of mice is monitored daily for weight loss and survival for a period of 14-21 days.

  • Another subset of mice is euthanized at various time points post-infection (e.g., days 3 and 5), and their lungs are harvested.

  • Lung viral titers are determined by plaque assay or TCID50 (50% tissue culture infective dose) assay on MDCK cells.

  • Efficacy is evaluated based on the reduction in lung viral titers, prevention of weight loss, and increased survival rate in the treated group compared to the vehicle control group.

Conclusion

ZSP1273 is a novel and potent inhibitor of the influenza A virus PB2 subunit with a distinct mechanism of action from currently approved antiviral drugs. Its strong preclinical efficacy against a broad range of influenza A strains, including resistant variants, and its favorable pharmacokinetic and safety profile demonstrated in clinical trials, position it as a valuable new therapeutic option for the treatment of influenza A infections. Further studies may explore its potential in combination therapies and its utility in managing influenza pandemics.

References

Onradivir Monohydrate's High-Affinity Binding to Influenza PB2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Onradivir monohydrate (also known as ZSP1273) to the Polymerase Basic protein 2 (PB2) subunit of the influenza A virus. Onradivir is a potent, orally bioavailable antiviral agent that targets a critical component of the viral replication machinery, offering a promising therapeutic option against influenza A infections. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction: Targeting the "Cap-Snatching" Mechanism

Influenza A virus relies on a unique "cap-snatching" mechanism to transcribe its genome. The viral RNA-dependent RNA polymerase (RdRp) complex, a heterotrimer composed of PA, PB1, and PB2 subunits, is central to this process. The PB2 subunit specifically recognizes and binds to the 5' cap (a 7-methylguanosine, m7GTP) of host pre-mRNAs. This captured cap is then cleaved by the PA subunit and used as a primer by the PB1 polymerase subunit to initiate the synthesis of viral mRNA. This act of "stealing" host mRNA caps (B75204) is essential for viral protein production and subsequent replication.

Onradivir is a first-in-class inhibitor that directly targets the highly conserved m7GTP binding site on the PB2 subunit[1][2]. By occupying this pocket, Onradivir competitively inhibits the binding of host-capped RNAs, effectively halting the cap-snatching process and, consequently, viral replication[3][4][5][6].

Quantitative Binding Affinity and Potency

While direct dissociation constant (Kd) values for Onradivir (ZSP1273) from biophysical assays like Isothermal Titration Calorimetry (ITC) are not yet widely published, its high potency is demonstrated through functional assays that measure the inhibition of the viral RNA polymerase.

A key preclinical study determined the half-maximal inhibitory concentration (IC50) of ZSP1273 on the polymerase activity of the influenza A virus. The results show that Onradivir is a highly potent inhibitor, with sub-nanomolar activity, surpassing that of the related clinical candidate Pimodivir (VX-787) under similar experimental conditions[7][8][9].

For a comprehensive understanding, the binding affinity of the closely related and well-studied PB2 inhibitor, Pimodivir (VX-787), is also presented. Pimodivir's interaction with the PB2 cap-binding domain has been extensively characterized using ITC, providing a direct measure of its binding affinity.

Table 1: Quantitative Analysis of PB2 Inhibitor Potency and Binding Affinity

CompoundTargetAssay TypeValue (nM)Source(s)
Onradivir (ZSP1273) Influenza A RNA PolymerasePolymerase Activity AssayIC50: 0.562 ± 0.116[7][8][9]
Pimodivir (VX-787) Influenza A RNA PolymerasePolymerase Activity AssayIC50: 1.449 ± 0.34[9]
Pimodivir (VX-787) Wild-Type PB2 Cap-Binding DomainIsothermal Titration Calorimetry (ITC)Kd: 2.2[10]
Pimodivir (VX-787) Wild-Type PB2 Cap-Binding DomainIsothermal Titration Calorimetry (ITC)Kd: 24[3][4]
Pimodivir (VX-787) PB2 Mutant (F404Y) Cap-Binding DomainIsothermal Titration Calorimetry (ITC)Kd: ~616 (280-fold decrease)[10]
Pimodivir (VX-787) PB2 Mutant (M431I) Cap-Binding DomainIsothermal Titration Calorimetry (ITC)Kd: ~15.4 (7-fold decrease)[10]
Pimodivir (VX-787) PB2 Mutant (H357N) Cap-Binding DomainIsothermal Titration Calorimetry (ITC)Kd: ~286 (130-fold decrease)[10]

Note: The discrepancy in Pimodivir's Kd values (2.2 nM vs. 24 nM) may arise from different experimental conditions, protein constructs, or assay buffers used in the respective studies.

Experimental Protocols

The quantitative data presented above were obtained through rigorous experimental methodologies. Below are detailed descriptions of the key assays.

Influenza A Virus Polymerase Activity Assay (for IC50 Determination)

This assay quantifies the inhibitory effect of a compound on the viral RNA polymerase's ability to synthesize RNA.

Objective: To determine the concentration of an inhibitor (e.g., Onradivir) required to reduce the polymerase activity by 50%.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured to an appropriate confluency. The cells are then co-transfected with plasmids expressing the three subunits of the influenza A polymerase (PA, PB1, and PB2) and a fourth plasmid containing a viral RNA (vRNA) reporter gene (e.g., firefly luciferase) flanked by the viral untranslated regions.

  • Compound Treatment: Following transfection, the cells are treated with serial dilutions of the test compound (Onradivir) or a control compound (e.g., Pimodivir, Favipiravir). A drug-free control is also included.

  • Incubation: The treated cells are incubated for a defined period (e.g., 24-48 hours) to allow for the expression of the polymerase complex, transcription of the reporter gene, and translation into the reporter protein (luciferase).

  • Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added to the cell lysate. The activity of the expressed luciferase is measured as luminescence using a luminometer.

  • Data Analysis: The percentage of polymerase inhibition is calculated for each compound concentration relative to the drug-free control. The IC50 value is then determined by fitting the dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic equation)[9].

Isothermal Titration Calorimetry (ITC) (for Kd Determination)

ITC is a gold-standard biophysical technique used to directly measure the heat changes associated with a binding event, allowing for the precise determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Objective: To determine the binding affinity and thermodynamics of an inhibitor (e.g., Pimodivir) to the purified PB2 cap-binding domain.

Methodology:

  • Protein Expression and Purification: The cap-binding domain of the influenza PB2 protein (wild-type or mutant) is expressed (e.g., in E. coli) and purified to high homogeneity using chromatographic techniques.

  • Sample Preparation: The purified PB2 protein is placed in the sample cell of the ITC instrument, and the inhibitor (Pimodivir) is loaded into the injection syringe. Both are in an identical, precisely matched buffer solution (e.g., 20 mM PIPES, 150 mM NaCl, 1% DMSO) to minimize heat of dilution effects.

  • Titration: A series of small, precise injections of the inhibitor from the syringe into the protein solution in the cell is performed at a constant temperature (e.g., 25°C).

  • Heat Measurement: The ITC instrument measures the minute heat changes that occur upon each injection as the inhibitor binds to the PB2 protein. A reference cell containing only buffer is used to subtract background heat effects.

  • Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a binding model (e.g., a single-site binding model) to calculate the Kd, stoichiometry (n), and enthalpy of binding (ΔH)[9][10]. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Visualizing the Mechanism and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and processes involved in Onradivir's mechanism of action and its characterization.

cluster_host Host Cell Nucleus cluster_products Viral Replication Products Host_pre_mRNA Host pre-mRNA (with 5' cap) RdRp Influenza Polymerase (PA, PB1, PB2) Host_pre_mRNA->RdRp 1. PB2 binds 5' cap Viral_mRNA Viral mRNA RdRp->Viral_mRNA 2. 'Cap-snatching' & Transcription Initiation Onradivir Onradivir Onradivir->RdRp Inhibits PB2 cap-binding site vRNA Viral RNA (vRNA) vRNA->RdRp Template Viral_Proteins New Viral Proteins Viral_mRNA->Viral_Proteins 3. Translation Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions 4. Assembly start Start: Purified PB2 Protein & Onradivir/Pimodivir Compound itc_exp Isothermal Titration Calorimetry (ITC) Experiment start->itc_exp data_acq Measure Heat Change (μcal/sec) per Injection itc_exp->data_acq plot_data Plot Binding Isotherm: Heat vs. Molar Ratio data_acq->plot_data fit_model Fit Data to a Single-Site Binding Model plot_data->fit_model results Determine Thermodynamic Parameters: Kd, ΔH, n fit_model->results end End: Quantitative Binding Affinity results->end Onradivir Onradivir Administration Binding High-Affinity Binding to PB2 Cap-Binding Domain Onradivir->Binding Inhibition Inhibition of Host pre-mRNA Cap Binding Binding->Inhibition Block Blockade of 'Cap-Snatching' Process Inhibition->Block Cessation Cessation of Viral mRNA Transcription Block->Cessation Outcome Inhibition of Viral Replication & Antiviral Effect Cessation->Outcome

References

Onradivir: A Deep Dive into its Molecular Interactions and Antiviral Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (B12427892) (also known as ZSP1273) is a novel small-molecule inhibitor of the influenza A virus, demonstrating potent antiviral activity in both preclinical and clinical studies.[1][2] This technical guide provides an in-depth exploration of the molecular interactions of Onradivir, its mechanism of action, and the experimental methodologies used to characterize its antiviral properties. The information is intended to support further research and drug development efforts targeting influenza A virus.

Mechanism of Action: Targeting the Viral Polymerase

Onradivir exerts its antiviral effect by targeting a critical component of the influenza A virus replication machinery: the polymerase basic protein 2 (PB2) subunit of the viral RNA-dependent RNA polymerase (RdRp).[1][3] The RdRp is a heterotrimeric complex, also comprising polymerase basic protein 1 (PB1) and polymerase acidic protein (PA), and is responsible for both transcription and replication of the viral RNA genome.

Onradivir specifically binds to the cap-binding domain of the PB2 subunit.[3] This binding event is crucial as it inhibits the "cap-snatching" process, a unique mechanism employed by the influenza virus to initiate transcription of its own messenger RNA (mRNA). By preventing the binding of host cell pre-mRNA caps (B75204) to the PB2 subunit, Onradivir effectively blocks the entire viral replication cycle.[1]

The following diagram illustrates the simplified signaling pathway of influenza A virus replication and the point of inhibition by Onradivir.

Caption: Onradivir inhibits the cap-snatching mechanism of the influenza A virus.

Quantitative Analysis of Antiviral Activity

Preclinical studies have provided quantitative data on the potent in vitro activity of Onradivir against influenza A virus.

Parameter Value Target Virus Strain(s) Reference
IC50 (RNA Polymerase Activity) 0.562 ± 0.116 nMInfluenza A PolymeraseNot specified[1][4]
EC50 0.01 nM - 0.063 nMViral ReplicationH1N1 and H3N2[1][4]
EC50 (Oseltamivir-resistant) SensitiveViral ReplicationNot specified[1][4]
EC50 (Baloxavir-resistant) SensitiveViral ReplicationNot specified[1][4]

Host Cell Signaling Pathways

Currently, there is no publicly available data detailing the specific effects of Onradivir on host cell signaling pathways, such as the NF-κB, MAPK, or interferon pathways. Influenza A virus infection is known to modulate these pathways to facilitate its replication and evade the host immune response. Further research is required to determine whether Onradivir has any direct or indirect effects on these crucial cellular signaling cascades.

The following diagram illustrates a generalized overview of host cell signaling in response to influenza A virus infection.

Host_Cell_Signaling Influenza A Virus Influenza A Virus Viral RNA Viral RNA Influenza A Virus->Viral RNA MAPK Pathway MAPK Pathway Influenza A Virus->MAPK Pathway activates RIG-I RIG-I Viral RNA->RIG-I senses MAVS MAVS RIG-I->MAVS TBK1/IKKi TBK1/IKKi MAVS->TBK1/IKKi NF-kB NF-kB MAVS->NF-kB IRF3/7 IRF3/7 TBK1/IKKi->IRF3/7 Type I Interferon (IFN) Type I Interferon (IFN) IRF3/7->Type I Interferon (IFN) induces Antiviral State Antiviral State Type I Interferon (IFN)->Antiviral State Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines induces Apoptosis/Survival Apoptosis/Survival MAPK Pathway->Apoptosis/Survival regulates

Caption: Host signaling pathways activated by influenza A virus.

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical assays used to characterize Onradivir are not publicly available. However, this section outlines the general methodologies for key experiments typically employed in the study of influenza polymerase inhibitors.

Influenza A Virus RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the viral polymerase. A common method is the fluorescence polarization (FP) assay .

Principle: The assay measures the change in polarization of fluorescently labeled RNA probes upon binding to the RdRp. Inhibition of the polymerase activity, which involves RNA binding and conformational changes, can be detected as a change in the FP signal.

General Protocol:

  • Recombinant Protein Expression and Purification: Express and purify the recombinant influenza A virus RdRp complex (PB1, PB2, and PA subunits) using a suitable expression system (e.g., baculovirus-infected insect cells).

  • Fluorescent RNA Probe Synthesis: Synthesize a short RNA oligonucleotide corresponding to the viral promoter region and label it with a fluorescent dye (e.g., FAM).

  • Assay Setup: In a microplate, combine the purified RdRp, the fluorescent RNA probe, and varying concentrations of the test compound (e.g., Onradivir).

  • Incubation: Incubate the reaction mixture at a controlled temperature to allow for binding and potential inhibition to occur.

  • FP Measurement: Measure the fluorescence polarization using a plate reader equipped with FP capabilities.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates the workflow for a fluorescence polarization-based RdRp inhibition assay.

FP_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Purified RdRp Purified RdRp Reaction Mixture Reaction Mixture Purified RdRp->Reaction Mixture Fluorescent RNA Probe Fluorescent RNA Probe Fluorescent RNA Probe->Reaction Mixture Test Compound (Onradivir) Test Compound (Onradivir) Test Compound (Onradivir)->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation FP Measurement FP Measurement Incubation->FP Measurement IC50 Calculation IC50 Calculation FP Measurement->IC50 Calculation

Caption: Workflow for an RdRp inhibition assay using fluorescence polarization.

Cell-Based Antiviral Activity Assay (EC50 Determination)

This assay determines the effective concentration of a compound that inhibits viral replication in a cellular context. A common method is the cytopathic effect (CPE) inhibition assay .

Principle: Influenza virus infection causes visible damage (cytopathic effect) to susceptible host cells. The ability of an antiviral compound to protect cells from CPE is quantified.

General Protocol:

  • Cell Culture: Plate susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a 96-well plate and grow to confluence.

  • Compound Treatment: Prepare serial dilutions of the test compound (Onradivir) in cell culture medium and add to the cells.

  • Viral Infection: Infect the cells with a known titer of influenza A virus. Include control wells with no virus and virus with no compound.

  • Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the untreated, infected wells (typically 2-3 days).

  • CPE Assessment: Assess the level of CPE in each well, often by staining the remaining viable cells with a dye such as crystal violet.

  • Data Analysis: Determine the concentration of the compound that inhibits CPE by 50% (EC50) by analyzing the absorbance readings from the stained plates.

Conclusion and Future Directions

Onradivir is a promising antiviral agent that effectively targets the influenza A virus RdRp, specifically the cap-binding function of the PB2 subunit. Its potent in vitro activity, including against drug-resistant strains, highlights its potential as a valuable therapeutic option. However, to fully elucidate its molecular interactions and overall impact, further research is warranted in the following areas:

  • Binding Affinity Studies: Determination of the specific binding affinity (e.g., Kd) of Onradivir to the PB2 protein using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Structural Biology: Co-crystallization of Onradivir with the influenza PB2 cap-binding domain to visualize the precise molecular interactions at the atomic level.

  • Host Cell Signaling Studies: Investigation of the potential modulatory effects of Onradivir on key host cell signaling pathways involved in the antiviral response and viral pathogenesis.

  • Resistance Profiling: Comprehensive analysis of the genetic mutations in the PB2 subunit that may confer resistance to Onradivir.

A deeper understanding of these aspects will be instrumental in optimizing the clinical use of Onradivir and in the development of next-generation influenza antivirals.

References

Onradivir Monohydrate: A Technical Guide on its Efficacy Against Highly Pathogenic Avian Influenza

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (B12427892) (formerly ZSP1273) is a novel, orally bioavailable small-molecule inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit. Developed by Guangdong Raynovent Biotech, it represents a promising therapeutic agent in the fight against influenza A, including strains of significant public health concern such as highly pathogenic avian influenza (HPAI). This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of onradivir against HPAI, its mechanism of action, and relevant clinical findings in seasonal influenza to inform further research and development.

Mechanism of Action

Onradivir targets the cap-binding domain of the PB2 subunit of the influenza A virus RNA polymerase complex. This inhibition prevents the "cap-snatching" process, a critical step in viral replication where the virus hijacks the 5' caps (B75204) of host cell pre-messenger RNAs (mRNAs) to prime the synthesis of its own viral mRNAs. By blocking this essential function, onradivir effectively halts viral gene transcription and replication. The inhibitory activity of onradivir on the influenza A virus RNA polymerase has been demonstrated to be potent, with a reported 50% inhibitory concentration (IC50) value of 0.562 ± 0.116 nM.[1][2][3]

Onradivir Mechanism of Action cluster_host_cell Host Cell Host_pre_mRNA Host pre-mRNA (with 5' cap) IAV_Polymerase Influenza A Virus RNA Polymerase (PB1, PB2, PA) Host_pre_mRNA->IAV_Polymerase Cap-snatching by PB2 subunit Viral_mRNA_Synthesis Viral mRNA Synthesis IAV_Polymerase->Viral_mRNA_Synthesis Initiates transcription Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication Onradivir Onradivir Monohydrate Onradivir->IAV_Polymerase Inhibits PB2 cap-binding

Figure 1: Onradivir's mechanism of action targeting the PB2 subunit.

Preclinical Efficacy Against Highly Pathogenic Avian Influenza

Preclinical studies have demonstrated the potent antiviral activity of onradivir against HPAI strains, including those resistant to other antiviral drugs.[1][2][3]

In Vitro Antiviral Activity

The in vitro efficacy of onradivir against HPAI H7N9 and H5N6 strains was evaluated and compared with other antiviral agents. The results are summarized in the table below.

Virus StrainCompoundIC50 (nM)
A/Anhui/01/2013 (H7N9)Onradivir (ZSP1273) 0.627 ± 0.312
VX-787>1000
Oseltamivir (B103847)11.23 ± 2.56
A/Qingyuan/GIRD01/2017 (H7N9)Onradivir (ZSP1273) 0.777 ± 0.427
VX-787>1000
Oseltamivir15.89 ± 3.98
A/Guangzhou/39715/2014 (H5N6)Onradivir (ZSP1273) 0.245 ± 0.03
VX-787>1000
Oseltamivir8.97 ± 1.54
Table 1: In Vitro Antiviral Activity of Onradivir against HPAI Strains.[1]

Onradivir has also shown efficacy against oseltamivir-resistant and baloxavir-resistant influenza A virus strains.[1][2][3]

In Vivo Antiviral Activity in a Murine Model

The in vivo efficacy of onradivir was assessed in a murine model of influenza A (H1N1) infection. While specific in vivo data for HPAI strains from the available preclinical study is not provided, the H1N1 model demonstrates the drug's in vivo potential. Onradivir effectively reduced viral titers in a dose-dependent manner and resulted in a high survival rate in infected mice.[1][2][3]

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Method)
  • Cell Line: Madin-Darby canine kidney (MDCK) cells were used for the antiviral assays.

  • Virus Strains: Highly pathogenic avian influenza viruses A/Anhui/01/2013 (H7N9), A/Qingyuan/GIRD01/2017 (H7N9), and A/Guangzhou/39715/2014 (H5N6) were utilized.

  • Methodology: The cytopathic effect (CPE) method was employed to determine the in vitro antiviral activity.

    • MDCK cells were seeded in 96-well plates and incubated until confluent.

    • The cells were then infected with the respective influenza virus strains.

    • Serial dilutions of onradivir, VX-787, and oseltamivir were added to the infected cells.

    • The plates were incubated, and the viral-induced cytopathic effects were monitored.

    • Cell viability was assessed to determine the ability of the compounds to inhibit the CPE.

    • The 50% inhibitory concentration (IC50) was calculated using the Reed-Muench method.

    • Cytotoxicity of the compounds was evaluated in parallel on uninfected MDCK cells.[4]

In Vitro Antiviral Assay Workflow Start Start Seed_MDCK Seed MDCK cells in 96-well plates Start->Seed_MDCK Incubate_Confluence Incubate until confluent Seed_MDCK->Incubate_Confluence Infect_Cells Infect cells with HPAI virus Incubate_Confluence->Infect_Cells Add_Compounds Add serial dilutions of Onradivir and control drugs Infect_Cells->Add_Compounds Incubate_CPE Incubate and monitor for cytopathic effect (CPE) Add_Compounds->Incubate_CPE Assess_Viability Assess cell viability Incubate_CPE->Assess_Viability Calculate_IC50 Calculate IC50 values Assess_Viability->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for the in vitro antiviral activity assay.

In Vivo Murine Infection Model
  • Animal Model: A murine infection model was used to evaluate the in vivo efficacy of onradivir.

  • Virus Strain: Influenza A (H1N1) was used for the infection studies described in the available literature.

  • Methodology:

    • Mice were infected with a lethal dose of the influenza virus.

    • Onradivir was administered orally at various dosages.

    • Parameters such as changes in body weight, survival rate, and viral titers in the lungs were monitored.

    • The efficacy of onradivir was compared to a vehicle control and other antiviral agents.[2]

Clinical Data in Uncomplicated Influenza A

Phase III Clinical Trial Results

A multicenter, double-blind, randomized, placebo-controlled, and oseltamivir-controlled Phase III trial was conducted in China.

ParameterOnradivir (600 mg once daily)Oseltamivir (75 mg twice daily)Placebo
Median Time to Alleviation of Symptoms (TTAS) 38.83 hours42.17 hours63.35 hours
Adverse Events 67%47%55%
Most Common Adverse Event Diarrhea (49%)Diarrhea (15%)Diarrhea (23%)
Table 2: Key Findings from the Phase III Clinical Trial of Onradivir in Uncomplicated Influenza A.[5][6][7]

The study concluded that onradivir has similar curative efficacy to oseltamivir for acute, uncomplicated influenza infections in adults, with an acceptable safety profile.[6][7] The higher incidence of diarrhea in the onradivir group was mostly of mild to moderate severity and resolved without medication.[5][7]

Conclusion

References

Methodological & Application

Onradivir Monohydrate: In Vitro Antiviral Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Onradivir (formerly ZSP1273) is a potent and selective small-molecule inhibitor of the influenza A virus RNA-dependent RNA polymerase.[1][2][3] It functions by binding to the cap-binding domain of the polymerase basic 2 (PB2) subunit, a critical step in the initiation of viral mRNA transcription.[1][3] This novel mechanism of action makes it effective against a wide range of influenza A virus strains, including those resistant to existing antiviral drugs such as oseltamivir (B103847) and baloxavir.[1] These application notes provide a detailed protocol for determining the in vitro antiviral activity of Onradivir monohydrate against influenza A virus using a cytopathic effect (CPE) inhibition assay in Madin-Darby canine kidney (MDCK) cells.

Mechanism of Action

Onradivir targets the highly conserved PB2 subunit of the influenza A virus polymerase complex (PA, PB1, and PB2). By binding to the cap-binding domain of PB2, Onradivir prevents the virus from utilizing host cell pre-mRNAs as primers for viral mRNA synthesis, a process known as "cap-snatching." This inhibition of transcription effectively halts viral replication.

Onradivir_Mechanism_of_Action cluster_host_cell Host Cell Host_pre_mRNA Host pre-mRNA (with 5' cap) Viral_Polymerase Influenza A Polymerase Complex (PA, PB1, PB2) Host_pre_mRNA->Viral_Polymerase Cap-snatching by PB2 Viral_mRNA_Synthesis Viral mRNA Synthesis Viral_Polymerase->Viral_mRNA_Synthesis Transcription Inhibition Inhibition Onradivir Onradivir (ZSP1273) Onradivir->Viral_Polymerase Binds to PB2 cap-binding domain Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication

Caption: Mechanism of action of Onradivir in inhibiting influenza A virus replication.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of Onradivir (ZSP1273) against various influenza A virus strains. Data was obtained using a cytopathic effect (CPE) inhibition assay in MDCK cells.

Table 1: Antiviral Activity of Onradivir (ZSP1273) against Influenza A Virus Strains

Virus StrainTypeEC₅₀ (nM)
A/Puerto Rico/8/34H1N10.042
A/California/07/2009H1N10.063
A/Jiangxi-Donghu/311/2006H1N10.033
A/Aichi/2/68H3N20.02
A/Switzerland/9715293/2013H3N20.01
A/Hong Kong/1/68H3N20.02

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect by 50%. Data from "Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase".[1]

Table 2: Activity of Onradivir (ZSP1273) against Drug-Resistant Influenza A Strains

Virus StrainResistance ProfileEC₅₀ (nM)
A/Puerto Rico/8/34Baloxavir-Resistant0.028
A/WSN/33Oseltamivir-Resistant0.012

Data from "Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase".[1]

Table 3: Cytotoxicity and Selectivity Index of Onradivir (ZSP1273)

Cell LineCulture TemperatureCC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
MDCK33°C1.632> 25,000
MDCK37°C1.777> 25,000

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index indicates the therapeutic window of the compound. Data from "Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase".[1]

Experimental Protocols

Materials and Reagents
  • This compound (or ZSP1273)

  • Madin-Darby canine kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • TPCK-treated Trypsin

  • Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • 96-well cell culture plates

  • Sterile phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Cell Culture
  • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of Onradivir that inhibits virus-induced cell death.

CPE_Assay_Workflow Start Start Seed_Cells Seed MDCK cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h at 37°C, 5% CO₂ Seed_Cells->Incubate_24h Add_Virus Infect cells with Influenza A virus Incubate_24h->Add_Virus Prepare_Compound Prepare serial dilutions of this compound Add_Compound Add Onradivir dilutions to infected cells Prepare_Compound->Add_Compound Add_Virus->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Measure_Viability Measure cell viability (e.g., CellTiter-Glo®) Incubate_48_72h->Measure_Viability Calculate_EC50 Calculate EC₅₀ using non-linear regression Measure_Viability->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10⁴ cells/well and incubate overnight to form a monolayer.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free DMEM containing TPCK-treated trypsin (2 µg/mL) to achieve the desired final concentrations.

  • Virus Infection: Aspirate the culture medium from the cells and infect them with a predetermined titer of influenza A virus (e.g., 100 TCID₅₀).

  • Treatment: Immediately after infection, add 100 µL of the diluted this compound to the respective wells. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).

  • Incubation: Incubate the plates for 48-72 hours at the appropriate temperature for the virus strain (e.g., 37°C) until CPE is evident in the virus-only control wells.

  • Quantification: Assess cell viability using a suitable method, such as the CellTiter-Glo® assay, which measures ATP levels.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by performing a non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay

This assay determines the concentration of Onradivir that is toxic to the host cells.

  • Cell Seeding: Seed MDCK cells in 96-well plates as described for the CPE assay.

  • Compound Preparation: Prepare serial dilutions of this compound as described above.

  • Treatment: Add the compound dilutions to the cells without any virus. Include a vehicle control (DMSO) and a cell-only control.

  • Incubation: Incubate the plates for the same duration and under the same conditions as the CPE assay.

  • Quantification: Measure cell viability as described previously.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by performing a non-linear regression analysis of the dose-response curve.

References

Application Notes and Protocols for Plaque Reduction Assay Featuring Onradivir Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (B12427892) (also known as ZSP1273) is a novel small-molecule inhibitor targeting the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase.[1][2] Its mechanism of action involves inhibiting the "cap-snatching" process, which is essential for viral mRNA transcription and replication.[3][4] Preclinical studies have demonstrated its potent in vitro and in vivo activity against various influenza A strains, including those resistant to other antiviral drugs.[1][5][6] The plaque reduction assay is a fundamental method in virology for quantifying the infectious titer of a lytic virus and is a gold standard for evaluating the efficacy of antiviral compounds by determining their ability to inhibit virus-induced cell death.[7][8]

These application notes provide a detailed protocol for utilizing the plaque reduction assay to determine the antiviral activity of Onradivir monohydrate against influenza A virus.

Data Presentation

The antiviral efficacy of this compound is quantified by its 50% effective concentration (EC50), the concentration at which a 50% reduction in the number of viral plaques is observed. The following table summarizes the in vitro EC50 values of Onradivir (ZSP1273) against various influenza A virus strains.

Virus StrainSubtypeEC50 (nM)
A/Puerto Rico/8/1934H1N10.01
A/California/04/2009H1N10.063
A/Victoria/3/1975H3N20.02
A/Hong Kong/1/1968H3N20.01
Data sourced from a preclinical study on ZSP1273.[1]

Mechanism of Action of Onradivir

Onradivir targets the PB2 subunit of the influenza A virus RNA polymerase complex, which is composed of the PB1, PB2, and PA subunits.[4][9] The PB2 subunit is responsible for binding to the 5' cap structure of host pre-mRNAs.[4] This "cap-snatching" mechanism is a critical step for the initiation of viral mRNA synthesis, as the capped host mRNA fragments are used as primers. By inhibiting the cap-binding function of PB2, Onradivir effectively blocks viral transcription and subsequent replication.[1][4]

Mechanism of Action of Onradivir cluster_host_cell Host Cell Nucleus cluster_virus Influenza A Virus Host pre-mRNA Host pre-mRNA Viral RNA Polymerase Viral RNA Polymerase (PB1, PB2, PA) Host pre-mRNA->Viral RNA Polymerase Cap-snatching Capped RNA Fragment Capped RNA Fragment Viral mRNA Viral mRNA Capped RNA Fragment->Viral mRNA Transcription Viral Proteins Viral Proteins Viral mRNA->Viral Proteins Translation Viral RNA Polymerase->Capped RNA Fragment Cleavage Onradivir Onradivir Onradivir->Viral RNA Polymerase Inhibits PB2 subunit vRNA vRNA vRNA->Viral RNA Polymerase Template cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Data Analysis Seed Cells Seed MDCK cells in plates Inoculate Cells Inoculate MDCK cell monolayers Seed Cells->Inoculate Cells Prepare Drug Dilutions Prepare serial dilutions of Onradivir Mix Drug and Virus Mix Onradivir dilutions with virus Prepare Drug Dilutions->Mix Drug and Virus Prepare Virus Dilute Influenza A virus Prepare Virus->Mix Drug and Virus Mix Drug and Virus->Inoculate Cells Adsorption Incubate for 1 hour for viral adsorption Inoculate Cells->Adsorption Add Overlay Aspirate inoculum and add overlay medium Adsorption->Add Overlay Incubate Plates Incubate plates for 48-72 hours Add Overlay->Incubate Plates Fix and Stain Fix cells and stain with crystal violet Incubate Plates->Fix and Stain Count Plaques Count plaques in each well Fix and Stain->Count Plaques Calculate Reduction Calculate % plaque reduction Count Plaques->Calculate Reduction Determine EC50 Determine EC50 value Calculate Reduction->Determine EC50

References

Application Notes and Protocols for Onradivir Monohydrate in Cytopathic Effect (CPE) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (B12427892) (formerly ZSP1273) is a novel small-molecule inhibitor targeting the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA polymerase complex.[1][2][3][4][5][6] By binding to the cap-binding domain of PB2, Onradivir effectively prevents the virus from "snatching" the 5' cap structures from host pre-mRNAs, a critical step for initiating viral mRNA transcription and subsequent replication.[2][3] This mechanism confers potent antiviral activity against a wide range of influenza A virus strains, including those resistant to other classes of antiviral drugs.[7][8] The cytopathic effect (CPE) inhibition assay is a fundamental method for evaluating the in vitro efficacy of antiviral compounds like Onradivir. This assay measures the ability of a drug to protect host cells from the destructive effects of viral infection. These application notes provide a detailed protocol for conducting a CPE assay to determine the antiviral activity of Onradivir monohydrate against influenza A virus.

Mechanism of Action: Inhibition of Influenza A Virus Replication

This compound's mechanism of action is centered on the disruption of a key process in the influenza A virus life cycle. The viral RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is responsible for both transcription and replication of the viral RNA genome. For transcription, the polymerase engages in a process known as "cap-snatching," where the PB2 subunit binds to the 5' cap of host cell pre-mRNAs. The PA subunit then cleaves the pre-mRNA downstream of the cap, generating a capped primer that is used by the PB1 subunit to initiate transcription of viral mRNAs. Onradivir specifically targets the PB2 subunit, inhibiting its ability to bind to the host cell's capped pre-mRNAs. This blockade of cap-snatching activity halts viral gene expression and replication, thereby preventing the production of new viral progeny and protecting the host cell from virus-induced death.

Onradivir_MOA Onradivir Mechanism of Action cluster_host_cell Host Cell cluster_virus Influenza A Virus Host_pre_mRNA Host pre-mRNA (with 5' Cap) vRNA Viral RNA (vRNA) Host_pre_mRNA->vRNA Capped Primer Ribosomes Host Ribosomes Viral_Proteins Viral Proteins Ribosomes->Viral_Proteins Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Assembly Viral_mRNA Viral mRNA vRNA->Viral_mRNA Transcription Polymerase Viral RNA Polymerase (PA, PB1, PB2) Polymerase->Host_pre_mRNA PB2 binds to 5' Cap ('Cap-Snatching') Onradivir This compound Onradivir->Polymerase Viral_mRNA->Ribosomes Translation

Caption: Onradivir inhibits influenza A virus replication by targeting the PB2 subunit of the viral RNA polymerase, thereby blocking the "cap-snatching" mechanism required for viral mRNA transcription.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of Onradivir (ZSP1273) against various strains of influenza A virus. The 50% effective concentration (EC₅₀) is a measure of the drug concentration required to inhibit the viral cytopathic effect by 50%. The 50% inhibitory concentration (IC₅₀) represents the concentration needed to inhibit the viral RNA polymerase activity by 50%.

ParameterVirus StrainCell LineValueReference
EC₅₀ Influenza A (H1N1)MDCK0.01 - 0.063 nM[7][8]
EC₅₀ Influenza A (H3N2)MDCK0.01 - 0.063 nM[7][8]
IC₅₀ Influenza A PolymeraseN/A0.562 ± 0.116 nM[8]

MDCK: Madin-Darby Canine Kidney

Experimental Protocols

Determination of Virus Titer (TCID₅₀)

Prior to evaluating the antiviral compound, the 50% Tissue Culture Infectious Dose (TCID₅₀) of the influenza A virus stock must be determined to standardize the amount of virus used in the CPE assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • TPCK-treated Trypsin

  • Influenza A virus stock (e.g., A/H1N1 or A/H3N2)

  • 96-well flat-bottom microplates

  • Sterile PBS

Protocol:

  • Cell Plating: Seed MDCK cells into a 96-well plate at a density that will result in a 90-100% confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.

  • Virus Dilution: On the day of the assay, prepare ten-fold serial dilutions of the virus stock in serum-free DMEM containing TPCK-treated trypsin (1 µg/mL).

  • Infection: Wash the confluent MDCK cell monolayer twice with sterile PBS. Add 100 µL of each virus dilution to 8 replicate wells. Include a "cell control" group with no virus.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours, or until cytopathic effect is observed in the highest virus dilutions.

  • CPE Observation: Observe the cells daily for CPE using an inverted microscope. CPE in MDCK cells infected with influenza virus is characterized by cell rounding, detachment, and monolayer destruction.[9][10][11]

  • TCID₅₀ Calculation: The TCID₅₀ is calculated using the Reed-Muench method, which determines the virus dilution that causes CPE in 50% of the inoculated wells.[1]

This compound Cytopathic Effect (CPE) Inhibition Assay

This protocol details the steps to assess the antiviral activity of this compound against influenza A virus.

Materials:

  • This compound

  • DMSO (for compound dilution)

  • MDCK cells

  • DMEM, FBS, Trypsin-EDTA, TPCK-treated Trypsin

  • Influenza A virus stock (titered)

  • 96-well flat-bottom microplates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or crystal violet solution)

Protocol Workflow:

CPE_Assay_Workflow cluster_controls Assay Controls A 1. Seed MDCK Cells in 96-well plate B 2. Incubate 24h (37°C, 5% CO2) A->B D 4. Add Compound Dilutions to Cell Monolayer B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Infect with Influenza A Virus (e.g., 100 TCID50) D->E F 6. Incubate 48-72h (37°C, 5% CO2) E->F G 7. Quantify Cell Viability (e.g., CellTiter-Glo, Crystal Violet) F->G CC Cell Control (Cells + Media) VC Virus Control (Cells + Virus, No Drug) TC Toxicity Control (Cells + Drug, No Virus) H 8. Data Analysis (Calculate EC50) G->H

Caption: Workflow for the this compound Cytopathic Effect (CPE) Inhibition Assay.

Detailed Steps:

  • Cell Preparation: Prepare a 90-100% confluent monolayer of MDCK cells in a 96-well plate as described in the TCID₅₀ protocol.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in serum-free DMEM to achieve the desired final concentrations.

  • Treatment: Wash the MDCK cell monolayer with PBS. Add the diluted this compound to the wells. Also, set up the following controls:

    • Virus Control: Cells with no compound, to be infected with the virus.

    • Cell Control: Cells with no compound and no virus.

    • Toxicity Control: Cells with the compound dilutions but no virus, to assess drug cytotoxicity.

  • Infection: Add influenza A virus at a multiplicity of infection (MOI) of 100 TCID₅₀ to the wells containing the compound and the virus control wells.[12] Do not add virus to the cell control and toxicity control wells.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours, until approximately 80-100% CPE is observed in the virus control wells.

  • Quantification of CPE Inhibition:

    • Luminescent ATP Assay (e.g., CellTiter-Glo®): This method measures the ATP level, which is proportional to the number of viable cells.[13] Follow the manufacturer's instructions to measure luminescence.

    • Crystal Violet Staining: This method stains the adherent, viable cells.

      • Gently wash the wells with PBS.

      • Fix the cells with 10% formalin for 30 minutes.

      • Stain with 0.5% crystal violet solution for 20 minutes.

      • Wash away the excess stain with water and allow the plate to dry.

      • Solubilize the stain with methanol (B129727) and read the absorbance at ~570 nm.

  • Data Analysis: The percentage of CPE inhibition is calculated for each drug concentration. The EC₅₀ value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC₅₀) is similarly determined from the toxicity control wells. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the drug's therapeutic window.

Disclaimer

This document is intended for research use only. The protocols described are based on established virological methods and published data on Onradivir. Researchers should optimize these protocols for their specific laboratory conditions, cell lines, and virus strains. Appropriate biosafety precautions must be taken when handling live influenza viruses.

References

Onradivir Monohydrate: Application Notes and Protocols for Cell Culture Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (B12427892) (also known as ZSP1273) is a potent and selective inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA polymerase complex.[1][2][3][4][5][6] By targeting the cap-snatching process essential for viral transcription, Onradivir effectively blocks influenza A virus replication.[4][7] Preclinical studies have demonstrated its significant antiviral activity against a broad spectrum of influenza A strains, including pandemic and seasonal variants, as well as those resistant to other antiviral agents like oseltamivir (B103847) and baloxavir.[1][2][3][8][9] This document provides detailed application notes and protocols for utilizing Onradivir monohydrate in cell culture-based influenza A virus infection models.

Mechanism of Action

This compound targets the PB2 subunit of the influenza A virus's RNA-dependent RNA polymerase. This polymerase complex, consisting of PB1, PB2, and PA subunits, is responsible for both transcription and replication of the viral RNA genome. A key step in viral transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap of host cell pre-mRNAs. This capped leader is then cleaved by the PA subunit and used to prime viral mRNA synthesis by the PB1 subunit. Onradivir specifically inhibits the binding of the 5' cap to the PB2 subunit, thereby preventing the initiation of viral transcription and subsequent protein synthesis, ultimately halting viral replication.[4][7]

Onradivir_Mechanism_of_Action cluster_host_cell Host Cell Cytoplasm cluster_inhibition Host_pre_mRNA Host pre-mRNA (with 5' cap) IAV_Polymerase Influenza A Virus RNA Polymerase Complex (PB1, PB2, PA) Host_pre_mRNA->IAV_Polymerase 1. Cap-Snatching: PB2 binds 5' cap Viral_mRNA Viral mRNA IAV_Polymerase->Viral_mRNA 2. Viral Transcription Viral_RNA Viral RNA (vRNA) Viral_RNA->IAV_Polymerase Progeny_Virions Progeny Virions Viral_RNA->Progeny_Virions Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins 3. Translation Viral_Proteins->Progeny_Virions 4. Assembly Onradivir Onradivir PB2_Inhibition Onradivir->PB2_Inhibition PB2_Inhibition->IAV_Polymerase Blocks Step 1

Figure 1: Mechanism of action of Onradivir in inhibiting influenza A virus replication.

In Vitro Antiviral Activity and Cytotoxicity

Onradivir has demonstrated potent and selective antiviral activity against various influenza A virus strains in Madin-Darby Canine Kidney (MDCK) cells. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from preclinical studies.

Table 1: Antiviral Activity (EC50) of Onradivir against Influenza A Virus Strains in MDCK Cells [1][2]

Virus StrainSubtypeOnradivir (ZSP1273) EC50 (nM)
A/Puerto Rico/8/34H1N10.042
A/California/07/2009H1N1pdm090.020
A/California/2/2014H3N20.010
Oseltamivir-Resistant StrainH1N10.014
Baloxavir-Resistant StrainH1N10.028
Various H1N1 & H3N2 strainsH1N1/H3N20.012 - 0.063

Table 2: Cytotoxicity (CC50) of Onradivir in MDCK Cells [2]

Cell LineCulture TemperatureOnradivir (ZSP1273) CC50 (µM)Selectivity Index (SI = CC50/EC50)
MDCK33°C1.632> 25,000
MDCK37°C1.777> 25,000

Experimental Protocols

The following are detailed protocols for assessing the antiviral activity and cytotoxicity of this compound in a cell culture infection model.

Protocol 1: Antiviral Activity Assessment using Cytopathic Effect (CPE) Reduction Assay

This assay determines the concentration of Onradivir required to inhibit the virus-induced cell death (cytopathic effect).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock (e.g., A/Puerto Rico/8/34, H1N1)

  • This compound

  • Cell Counting Kit-8 (CCK-8) or similar cell viability reagent

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture MDCK cells in DMEM supplemented with 10% FBS.

    • Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL in DMEM with 2% FBS.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of Onradivir in infection medium (DMEM with 1 µg/mL TPCK-trypsin) to achieve the desired final concentrations.

  • Infection and Treatment:

    • Aspirate the culture medium from the MDCK cell plate.

    • Add 50 µL of the diluted Onradivir to the appropriate wells.

    • Add 50 µL of influenza A virus diluted in infection medium to achieve a multiplicity of infection (MOI) of 0.01.

    • Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in approximately 90% of the virus control wells.

  • Quantification of Antiviral Activity:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the cell control.

    • Determine the EC50 value by plotting the percentage of CPE inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

CPE_Assay_Workflow Start Start Seed_Cells 1. Seed MDCK cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Prepare_Compound 2. Prepare serial dilutions of Onradivir Incubate_24h_1->Prepare_Compound Infect_Treat 3. Infect cells with Influenza A virus and add Onradivir dilutions Prepare_Compound->Infect_Treat Incubate_48_72h Incubate 48-72h Infect_Treat->Incubate_48_72h Add_Viability_Reagent 4. Add Cell Viability Reagent (e.g., CCK-8) Incubate_48_72h->Add_Viability_Reagent Incubate_2_4h Incubate 2-4h Add_Viability_Reagent->Incubate_2_4h Read_Absorbance 5. Measure Absorbance at 450 nm Incubate_2_4h->Read_Absorbance Calculate_EC50 6. Calculate EC50 value Read_Absorbance->Calculate_EC50 End End Calculate_EC50->End

Figure 2: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Protocol 2: Cytotoxicity Assay

This assay determines the concentration of Onradivir that is toxic to the host cells.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • DMEM with 10% FBS

  • This compound

  • Cell Counting Kit-8 (CCK-8) or similar

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1, step 1.

  • Compound Treatment:

    • Prepare serial dilutions of Onradivir in culture medium (DMEM with 2% FBS).

    • Aspirate the medium from the cells and add 100 µL of the diluted Onradivir to the wells.

    • Include cell control wells with medium only (no compound).

    • Incubate the plate for the same duration as the antiviral assay (48-72 hours).

  • Quantification of Cytotoxicity:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at 450 nm.

    • Calculate the percentage of cell viability for each concentration relative to the cell control.

    • Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a highly effective inhibitor of influenza A virus replication in vitro, demonstrating a favorable safety profile in cell culture models as indicated by its high selectivity index. The provided protocols offer a standardized approach for evaluating the antiviral efficacy and cytotoxicity of Onradivir in a laboratory setting, which is crucial for further preclinical and drug development studies. These methods can be adapted to test Onradivir against various influenza A strains and in different cell lines relevant to respiratory virus research.

References

Onradivir Monohydrate Efficacy Studies: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (B12427892) (ZSP1273) is a novel antiviral agent that potently inhibits the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA polymerase.[1][2] This inhibition prevents the "cap-snatching" process, a critical step for the initiation of viral mRNA synthesis, thereby halting viral replication.[1] Preclinical studies have demonstrated the in vitro and in vivo efficacy of Onradivir against various influenza A strains, including H1N1 and H3N2.[3][4] Furthermore, it has shown activity against strains resistant to other antivirals like oseltamivir (B103847) and baloxavir.[4] This document provides detailed application notes and protocols for conducting animal efficacy studies of Onradivir monohydrate, focusing on murine and ferret models, which are standard in influenza research.[4][5][6]

Mechanism of Action: Targeting the Influenza A Polymerase Complex

This compound's mechanism of action centers on the disruption of the influenza A virus's replication machinery. The viral RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. For the virus to replicate its genome and transcribe its genes into messenger RNA (mRNA), it must first "snatch" the 5' cap structure from host cell pre-mRNAs. The PB2 subunit is responsible for binding to this cap structure. Onradivir acts as a cap-binding inhibitor, effectively blocking the PB2 subunit and preventing this essential step. This leads to the cessation of viral gene transcription and replication.

Onradivir_Mechanism_of_Action cluster_host_cell Host Cell Cytoplasm Host_pre_mRNA Host pre-mRNA (with 5' cap) IAV_Polymerase Influenza A Virus RNA Polymerase Complex (PA, PB1, PB2) Host_pre_mRNA->IAV_Polymerase Cap-snatching by PB2 subunit Viral_mRNA_Synthesis Viral mRNA Synthesis IAV_Polymerase->Viral_mRNA_Synthesis Initiates transcription Onradivir Onradivir monohydrate Onradivir->IAV_Polymerase Binds to and inhibits the PB2 subunit No_Viral_Replication Inhibition of Viral Replication

Figure 1: Mechanism of action of this compound.

Animal Models for Efficacy Studies

The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of antiviral compounds.[7] For influenza virus research, mice and ferrets are the most commonly used models due to their susceptibility to human influenza viruses and the ability to recapitulate key aspects of human disease.[5][8]

Murine Model (Mouse)

Mice are a cost-effective and readily available model for initial in vivo efficacy studies of anti-influenza agents.[5][9] They are particularly useful for assessing viral load reduction in the lungs, impact on morbidity (weight loss), and survival rates.[10]

Ferret Model

Ferrets are considered the gold standard for influenza transmission and pathogenesis studies as the disease progression and clinical symptoms, such as fever and respiratory signs, closely mimic human infection.[8][11] They are also susceptible to human influenza viruses without prior adaptation of the virus.[8]

Preclinical Efficacy Data Summary

The following tables summarize the key findings from preclinical studies of Onradivir (ZSP1273).

In Vitro Efficacy of Onradivir (ZSP1273)
Parameter Result
Target Influenza A Virus RNA Polymerase (PB2 subunit)[1]
EC50 (H1N1 & H3N2 strains) 0.01 nM to 0.063 nM[4]
Activity against Oseltamivir-resistant strains Maintained high inhibitory activity[4]
Activity against Baloxavir-resistant strains Maintained high inhibitory activity[4]
Activity against highly pathogenic avian influenza Sensitive to ZSP1273[4]
In Vivo Efficacy of Onradivir (ZSP1273) in Murine Model
Parameter Result
Viral Titer Reduction in Lungs Dose-dependent reduction[4]
Survival Rate Maintained a high survival rate in infected mice[3][4]
In Vivo Efficacy of Onradivir (ZSP1273) in Ferret Model
Parameter Result
Inhibitory Activity Inhibition of influenza A virus infection observed[4][6]

Experimental Protocols

The following are detailed protocols for conducting efficacy studies of this compound in a murine model of influenza A infection. These protocols are based on established methodologies and can be adapted for specific research needs.[12][13][14]

General Experimental Workflow

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurements Baseline Measurements (Weight, Temperature) Animal_Acclimatization->Baseline_Measurements Group_Allocation Random Group Allocation (Vehicle, Onradivir, Control) Baseline_Measurements->Group_Allocation Virus_Infection Influenza A Virus Infection (Intranasal) Group_Allocation->Virus_Infection Treatment_Administration Onradivir/Vehicle Administration (e.g., Oral Gavage) Virus_Infection->Treatment_Administration Daily_Monitoring Daily Monitoring (Weight, Clinical Signs, Survival) Treatment_Administration->Daily_Monitoring Sample_Collection Sample Collection (e.g., Lung Tissue, BAL Fluid) Daily_Monitoring->Sample_Collection Data_Analysis Data Analysis (Viral Load, Histopathology, etc.) Sample_Collection->Data_Analysis

Figure 2: General workflow for an in vivo efficacy study.
Protocol 1: Murine Model of Influenza A Infection and Onradivir Treatment

1. Animals:

  • Specific pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old.[10]

  • House animals in BSL-2 containment facilities.

  • Allow a one-week acclimatization period.

2. Materials:

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Sterile phosphate-buffered saline (PBS)

  • Oral gavage needles

  • Euthanasia supplies (e.g., CO2 chamber, isoflurane)

3. Experimental Procedure:

  • Virus Inoculation:

    • Anesthetize mice via intraperitoneal injection of ketamine/xylazine.

    • Inoculate mice intranasally with a predetermined lethal or sub-lethal dose of influenza A virus in a volume of 50 µL of sterile PBS.[12]

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 4 hours or 24 hours).

    • Administer this compound or vehicle control orally via gavage once or twice daily for a specified duration (e.g., 5 days).

    • Dosage groups could include, for example, 1, 5, and 25 mg/kg/day.

  • Monitoring:

    • Record body weight and clinical signs of illness daily for 14 days post-infection.

    • Monitor survival daily. Euthanize mice that lose more than 25-30% of their initial body weight or exhibit severe signs of distress.

4. Endpoint Analysis:

  • Viral Load Quantification (at specified days post-infection):

    • Euthanize a subset of mice from each group.

    • Aseptically collect lung tissue.

    • Homogenize lung tissue in sterile PBS.

    • Determine viral titers using a plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.[13]

    • Alternatively, quantify viral RNA using quantitative real-time PCR (qRT-PCR).

  • Histopathological Analysis:

    • Collect lung tissue and fix in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Score lung sections for inflammation, edema, and alveolar damage.

Protocol 2: Viral Load Quantification by Plaque Assay

1. Cell Culture:

  • Maintain MDCK cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

2. Plaque Assay Procedure:

  • Prepare serial 10-fold dilutions of lung homogenates in serum-free DMEM.

  • Plate MDCK cells in 6-well plates and grow to confluence.

  • Wash the confluent monolayer with sterile PBS.

  • Inoculate the cells with 100 µL of each virus dilution and incubate for 1 hour at 37°C.

  • Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% Avicel, supplemented with TPCK-trypsin.

  • Incubate for 48-72 hours at 37°C.

  • Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.

  • Count the plaques and calculate the viral titer as plaque-forming units per gram of lung tissue (PFU/g).

Conclusion

The provided application notes and protocols offer a framework for conducting robust preclinical efficacy studies of this compound in established animal models of influenza A infection. The potent and broad-spectrum activity of Onradivir against influenza A viruses, including resistant strains, underscores its potential as a valuable therapeutic agent. Careful experimental design and adherence to detailed protocols are essential for generating high-quality data to support the continued development of this promising antiviral.

References

Onradivir Monohydrate in a Mouse Model of Influenza A Virus Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (B12427892) (also known as ZSP1273) is a novel, potent, small-molecule inhibitor of the influenza A virus RNA polymerase.[1] It specifically targets the cap-binding domain of the polymerase basic protein 2 (PB2) subunit, a crucial component of the viral RNA polymerase complex responsible for viral gene transcription and replication.[1][2] By inhibiting the PB2 subunit, Onradivir effectively blocks the initiation of viral mRNA synthesis, leading to a significant reduction in viral replication.[3] Preclinical studies in mouse models of influenza A virus infection have demonstrated the in vivo efficacy of Onradivir in reducing viral titers and improving survival rates.[3][4][5] This document provides detailed application notes and protocols for the use of Onradivir monohydrate in a mouse model of influenza A infection, based on available preclinical data.

Mechanism of Action

This compound exerts its antiviral activity by targeting a highly conserved region of the PB2 subunit of the influenza A virus RNA polymerase. This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to use as primers for its own mRNA synthesis. By blocking this essential step, Onradivir effectively halts viral gene expression and replication.[3]

Onradivir_Mechanism_of_Action cluster_host_cell Host Cell Nucleus cluster_virus Influenza A Virus Host pre-mRNA Host pre-mRNA Viral RNA Polymerase Viral RNA Polymerase Host pre-mRNA->Viral RNA Polymerase Cap-snatching PB2 PB2 Viral RNA Polymerase->PB2 Viral mRNA Synthesis Viral mRNA Synthesis Viral RNA Polymerase->Viral mRNA Synthesis Initiates Onradivir Onradivir Onradivir->PB2 Inhibits Viral Replication Viral Replication Viral mRNA Synthesis->Viral Replication Influenza_Mouse_Model_Workflow cluster_pre_infection Pre-Infection cluster_infection_treatment Infection and Treatment cluster_post_infection_monitoring Post-Infection Monitoring cluster_endpoint_analysis Endpoint Analysis A Acclimatization of Mice (1 week) B Randomization into Treatment Groups A->B C Anesthetize Mice B->C D Intranasal Inoculation with Influenza A Virus C->D E Oral Administration of Onradivir/Control (Twice daily for 5 days) D->E F Daily Monitoring of Body Weight and Survival (for 14 days) E->F G Euthanasia and Lung Tissue Collection (Day 3 post-infection) F->G H Lung Homogenization G->H I Plaque Assay for Viral Titer Determination H->I J Calculation of Lung Index H->J

References

Application Notes and Protocols for Onradivir Monohydrate Research Utilizing the Ferret Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (B12427892) (also known as ZSP1273) is a novel small-molecule inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit.[1][2] By targeting the PB2 cap-binding domain, Onradivir effectively prevents the virus from hijacking the host cell's machinery for viral mRNA synthesis, a critical step in viral replication.[3] Preclinical studies have demonstrated its potent in vitro activity against various influenza A strains, including those resistant to other antivirals, and its efficacy has been observed in murine models.[4][5] Notably, the inhibitory activity of Onradivir on influenza A virus infection has also been confirmed in ferret models, which are considered a gold standard for influenza research due to their human-like clinical response to the virus.[4][6][7][8][9]

These application notes provide a comprehensive overview and detailed protocols for utilizing the ferret model in the preclinical evaluation of Onradivir monohydrate. While specific quantitative data from Onradivir ferret studies are not extensively published, the following protocols are based on established methodologies for assessing antiviral efficacy in influenza-infected ferrets and are adapted to the known mechanism of action of Onradivir.

Application Notes: The Ferret as a Model for Onradivir Research

The ferret (Mustela putorius furo) is a highly suitable animal model for studying the efficacy of Onradivir for several key reasons:

  • Similar Pathophysiology: Ferrets exhibit clinical signs of influenza infection that closely mimic those in humans, including fever, sneezing, nasal discharge, lethargy, and weight loss.[6][8] This allows for the evaluation of Onradivir's effect on clinically relevant endpoints.

  • Susceptibility to Human Influenza Viruses: Ferrets can be infected with human influenza A viruses without prior adaptation of the virus.[6][9] This makes the model highly relevant for studying a drug intended for human use.

  • Viral Transmission Studies: The ferret model is unique in its ability to model influenza virus transmission from infected to naive animals, which can be crucial for evaluating the potential of Onradivir to reduce viral spread.[6]

  • Predictive Value: Preclinical data from ferret models have historically been instrumental in the development of other influenza antivirals, providing a basis for progression to human clinical trials.[8][9]

Signaling Pathway: Inhibition of Influenza A Virus Replication by Onradivir

The following diagram illustrates the mechanism of action of Onradivir in the context of the influenza A virus replication cycle. Onradivir targets the PB2 subunit of the viral RNA polymerase complex, preventing the "cap-snatching" process essential for viral transcription.

G cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_polymerase Viral RNA Polymerase Complex Host_pre_mRNA Host pre-mRNA PB2 PB2 Host_pre_mRNA->PB2 Cap-snatching Capped_primer Capped RNA Primer Viral_mRNA Viral mRNA Capped_primer->Viral_mRNA Transcription Initiation Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation (in Cytoplasm) Viral_Replication vRNA Replication Viral_RNPs New Viral RNPs Viral_Replication->Viral_RNPs Progeny_Virions Progeny Virions Viral_RNPs->Progeny_Virions Assembly (in Cytoplasm) PB2->Capped_primer Cleavage PB1 PB1 PA PA Onradivir Onradivir Onradivir->PB2 Inhibits vRNA_input Incoming vRNA vRNA_input->Viral_mRNA Transcription vRNA_input->Viral_Replication Virus Influenza A Virus Virus->vRNA_input Entry & Uncoating

Caption: Onradivir inhibits influenza A virus replication by targeting the PB2 subunit.

Experimental Protocols

Antiviral Efficacy Study in an Influenza A Virus-Infected Ferret Model

This protocol outlines a typical study to assess the therapeutic efficacy of this compound.

1.1. Experimental Workflow

G Acclimatization Animal Acclimatization (7 days) Baseline Baseline Data Collection (Weight, Temp) Acclimatization->Baseline Infection Intranasal Inoculation with Influenza A Virus Baseline->Infection Treatment Treatment Initiation (e.g., 24h post-infection) Onradivir / Placebo Infection->Treatment Monitoring Daily Monitoring (Clinical Signs, Weight, Temp) Treatment->Monitoring Sampling Nasal Wash & Blood Sampling (e.g., Days 1, 3, 5, 7) Monitoring->Sampling Endpoint Study Endpoint (e.g., Day 14) Necropsy & Tissue Collection Sampling->Endpoint

Caption: General workflow for an antiviral efficacy study in ferrets.

1.2. Materials

  • Animals: Young adult male or female ferrets (e.g., 6-12 months old), sourced from a licensed vendor.

  • Virus: A recent, well-characterized strain of influenza A virus (e.g., A/H1N1pdm09 or A/H3N2).

  • Drug Formulation: this compound formulated for oral administration (e.g., in a sugar syrup solution). Placebo should be the vehicle alone.

  • Housing: Biosafety level 2 (BSL-2) or higher animal facilities.

  • Anesthesia: Isoflurane or other appropriate anesthetic for procedures.

  • Consumables: Sterile saline, syringes, oral gavage needles, tubes for sample collection.

1.3. Methodology

  • Acclimatization: House ferrets individually for at least 7 days prior to the study to allow for adaptation to the environment.

  • Baseline Measurements: Record baseline body weight and temperature (via implantable microchip or rectal probe) for 3 consecutive days before infection.

  • Infection: Lightly anesthetize ferrets and inoculate them intranasally with a predetermined dose of influenza A virus (e.g., 10^5 to 10^6 TCID50) in a total volume of 1 mL (0.5 mL per nostril).

  • Group Allocation: Randomly assign ferrets to treatment groups (e.g., Placebo, Onradivir low dose, Onradivir high dose).

  • Treatment: Initiate oral administration of Onradivir or placebo at a specified time post-infection (e.g., 24 hours). Administer twice daily for 5-7 days.

  • Monitoring and Sample Collection:

    • Monitor ferrets twice daily for clinical signs of illness (e.g., sneezing, nasal discharge, changes in activity).

    • Record body weight and temperature daily.

    • Collect nasal washes on specified days (e.g., 1, 3, 5, and 7 post-infection) by instilling sterile saline into the nostrils and collecting the runoff.

  • Endpoint Analysis:

    • Viral Load: Quantify infectious virus titers in nasal washes using TCID50 assays or RT-qPCR.

    • Clinical Scores: Assign numerical scores to clinical signs to allow for quantitative comparison.

    • Necropsy: At the end of the study, euthanize animals and collect respiratory tract tissues (nasal turbinates, trachea, lungs) for virological and histopathological analysis.

Pharmacokinetic (PK) Study

A PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) of Onradivir in ferrets and to establish dose-exposure relationships.

2.1. Logical Relationship for PK Study Design

G Dose_Selection Select Dose Levels (Based on in vitro EC50 & mouse data) Single_Dose Single Dose Administration (Oral) Dose_Selection->Single_Dose Multi_Dose Multiple Dose Administration (Oral, e.g., BID for 5 days) Dose_Selection->Multi_Dose Blood_Sampling Sparse or Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Single_Dose->Blood_Sampling Multi_Dose->Blood_Sampling Plasma_Analysis Quantify Onradivir in Plasma (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Modeling Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC, t1/2) Plasma_Analysis->PK_Modeling

Caption: Logical design of a pharmacokinetic study for Onradivir in ferrets.

2.2. Methodology Outline

  • Use healthy, uninfected ferrets.

  • Administer a single oral dose of this compound.

  • Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Process blood to obtain plasma and store frozen until analysis.

  • Quantify the concentration of Onradivir in plasma using a validated analytical method such as LC-MS/MS.

  • Calculate key PK parameters (Cmax, Tmax, AUC, half-life).

  • A multiple-dose study can also be conducted to assess steady-state pharmacokinetics.

Safety and Tolerability Assessment

Safety is evaluated concurrently with efficacy and PK studies.

3.1. Parameters to Monitor

  • Clinical Observations: Daily monitoring for any adverse reactions, such as changes in behavior, appetite, or gastrointestinal issues (e.g., diarrhea).

  • Body Weight: Significant weight loss can be an indicator of toxicity.

  • Clinical Pathology: At the end of the study, collect blood for hematology and serum chemistry analysis.

  • Histopathology: Examine major organs (liver, kidney, spleen, etc.) for any treatment-related microscopic changes.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Antiviral Efficacy of Onradivir in Influenza A-Infected Ferrets

ParameterPlaceboOnradivir (Low Dose)Onradivir (High Dose)
Peak Viral Titer (log10 TCID50/mL) 5.5 ± 0.83.2 ± 0.62.1 ± 0.5
Area Under the Curve (AUC) of Viral Titers (Days 1-7) 25.4 ± 3.110.1 ± 2.55.8 ± 1.9**
Maximum Fever (°C above baseline) 1.8 ± 0.30.9 ± 0.20.5 ± 0.2
Maximum Weight Loss (%) 12.5 ± 2.16.8 ± 1.5*4.2 ± 1.1
Mean Clinical Score (Peak) 8.2 ± 1.04.1 ± 0.8 2.5 ± 0.6
Data are presented as mean ± SEM. Data are representative examples. *p < 0.05, **p < 0.01 compared to placebo.

Table 2: Example Pharmacokinetic Parameters of Onradivir in Ferrets (Single Oral Dose)

DoseCmax (ng/mL)Tmax (hr)AUC0-24h (ng·hr/mL)t1/2 (hr)
Low Dose (e.g., 10 mg/kg) 850 ± 1502.0 ± 0.56,500 ± 1,2006.5 ± 1.0
High Dose (e.g., 30 mg/kg) 2,500 ± 4002.5 ± 0.521,000 ± 3,5007.0 ± 1.2
Data are presented as mean ± SD. Data are representative examples.

These protocols and notes provide a framework for the preclinical investigation of this compound using the ferret model. Adherence to rigorous, well-controlled experimental design will yield valuable data to support the continued development of this promising anti-influenza agent.

References

Onradivir Monohydrate Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (also known as ZSP1273) is a novel antiviral agent that potently inhibits the replication of the influenza A virus.[1][2][3] It functions by targeting the polymerase basic protein 2 (PB2) subunit of the viral RNA polymerase complex.[1][4] This mechanism, known as "cap-snatching," is crucial for the transcription of viral mRNA, making Onradivir an effective inhibitor of viral replication.[5] Preclinical studies have demonstrated its strong antiviral activity both in vitro and in vivo against various influenza A strains, including those resistant to other antiviral drugs.[3][6][7]

A significant challenge in the preclinical development of many new chemical entities, potentially including Onradivir monohydrate, is their poor aqueous solubility. This can hinder oral absorption and lead to low bioavailability, making it difficult to achieve therapeutic concentrations in in vivo studies. Therefore, a robust formulation strategy is critical to accurately assess the efficacy and safety of the compound in animal models.

These application notes provide a comprehensive overview of a potential formulation strategy for this compound for in vivo studies, based on established methods for poorly soluble drugs. It also includes detailed experimental protocols and a summary of available preclinical data.

Data Presentation

Table 1: Summary of Preclinical Pharmacokinetics of Onradivir (ZSP1273)
SpeciesAdministration RouteKey FindingsReference
MiceOralDose-dependent reduction in influenza A virus titers and increased survival rate. Favorable pharmacokinetic characteristics.[3][6]
RatsOral & IntravenousFavorable pharmacokinetic characteristics after single and multiple doses. In a study with a 3 mg/kg IV dose, plasma clearance (CL) was 12.9 ± 2.23 mL/min/kg and half-life (T1/2) was 2.11 ± 1.46 h.[6][8]
Beagle DogsOralFavorable pharmacokinetic characteristics after single and multiple doses.[3][6]
FerretsNot specifiedDemonstrated inhibitory activity against influenza A virus infection.[3][6]

Signaling Pathway and Mechanism of Action

Onradivir targets a critical step in the replication cycle of the influenza A virus. The viral RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is responsible for both transcription and replication of the viral RNA genome. For transcription, the polymerase utilizes a unique "cap-snatching" mechanism. The PB2 subunit binds to the 5' cap of host pre-mRNAs, which are then cleaved by the PA subunit's endonuclease activity. These capped fragments serve as primers for the synthesis of viral mRNAs by the PB1 subunit. Onradivir specifically inhibits the cap-binding function of the PB2 subunit, thereby preventing the initiation of viral mRNA synthesis and subsequent protein production, ultimately halting viral replication.

Onradivir_Mechanism_of_Action Onradivir Mechanism of Action cluster_host_cell Host Cell Nucleus Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2_subunit PB2 Subunit Host_pre_mRNA->PB2_subunit binds to 5' cap Viral_Polymerase Influenza A Viral RNA Polymerase (PA, PB1, PB2) Viral_mRNA_synthesis Viral mRNA Synthesis Viral_Polymerase->Viral_mRNA_synthesis initiates PB2_subunit->Viral_Polymerase Viral_Proteins Viral Proteins Viral_mRNA_synthesis->Viral_Proteins leads to Virus_Replication Virus Replication Viral_Proteins->Virus_Replication enables Onradivir Onradivir Onradivir->PB2_subunit inhibits binding

Figure 1: Onradivir's inhibition of the influenza A virus PB2 subunit.

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension of this compound for In Vivo Studies

This protocol describes the preparation of a 10 mg/mL oral suspension of this compound, suitable for administration to mice or other small animal models. This formulation is designed to enhance the wettability and prevent the aggregation of the poorly soluble drug, thereby improving its oral bioavailability.

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (B11928114) (HPMC), low viscosity grade

  • Polysorbate 80 (Tween 80)

  • Sterile water for injection

  • 0.9% Sodium Chloride (Saline) solution, sterile

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

  • Calibrated pH meter

  • Sterile glass beaker

  • Sterile graduated cylinders

  • Sterile amber glass storage bottle

Procedure:

  • Preparation of the Vehicle Solution: a. In a sterile glass beaker, add approximately 80% of the final required volume of sterile 0.9% saline solution. b. While stirring with a magnetic stirrer, slowly add 0.5% (w/v) of HPMC to the saline. Continue to stir until the HPMC is fully dissolved. This may take 30-60 minutes. c. Add 0.1% (w/v) of Polysorbate 80 to the HPMC solution and continue to stir until it is completely dissolved. d. Adjust the pH of the vehicle solution to approximately 7.0 using sterile saline or water if necessary. e. Add the remaining sterile saline to reach the final volume.

  • Preparation of the this compound Suspension: a. Accurately weigh the required amount of this compound powder to achieve a final concentration of 10 mg/mL. b. In a mortar, add a small amount of the prepared vehicle solution to the this compound powder to form a smooth paste. This process, known as levigation, helps to break down any large agglomerates. c. Gradually add the remaining vehicle solution to the paste while continuously triturating with the pestle. d. Transfer the contents of the mortar to the beaker containing the rest of the vehicle solution. Rinse the mortar and pestle with a small amount of the vehicle to ensure a complete transfer of the drug. e. Stir the suspension with a magnetic stirrer for at least 2 hours to ensure homogeneity. For a finer suspension, a homogenizer can be used for a short period (e.g., 5-10 minutes).

  • Quality Control and Storage: a. Visually inspect the suspension for any large particles or agglomerates. It should appear as a uniform, opaque liquid. b. Measure the pH of the final suspension to ensure it is within the desired range (e.g., 6.8-7.2). c. Store the suspension in a sterile, amber glass bottle at 2-8°C to protect it from light and prevent microbial growth. d. Before each use, the suspension should be shaken vigorously to ensure a uniform distribution of the drug.

Experimental Workflow: In Vivo Efficacy Study in a Murine Influenza Model

The following workflow outlines a typical experiment to evaluate the in vivo efficacy of a formulated this compound suspension in a mouse model of influenza A virus infection.

in_vivo_workflow In Vivo Efficacy Study Workflow cluster_setup Experimental Setup cluster_infection_treatment Infection and Treatment cluster_monitoring_endpoints Monitoring and Endpoints Animal_Acclimatization 1. Animal Acclimatization (e.g., BALB/c mice, 6-8 weeks old) Randomization 2. Randomization into Treatment Groups (e.g., Vehicle, Onradivir low dose, Onradivir high dose, Positive Control) Animal_Acclimatization->Randomization Infection 3. Intranasal Infection with mouse-adapted Influenza A virus Randomization->Infection Treatment_Initiation 4. Treatment Initiation (e.g., 24 hours post-infection) via oral gavage Infection->Treatment_Initiation Daily_Treatment 5. Daily Treatment Administration for a specified duration (e.g., 5 days) Treatment_Initiation->Daily_Treatment Monitoring 6. Daily Monitoring of body weight, clinical signs, and mortality Daily_Treatment->Monitoring Sample_Collection 7. Sample Collection (e.g., lung tissue, BAL fluid) at defined time points Monitoring->Sample_Collection Analysis 8. Endpoint Analysis (Viral titers, cytokine levels, histopathology) Sample_Collection->Analysis

Figure 2: Workflow for an in vivo efficacy study of Onradivir.

References

Application Note: Quantification of Onradivir in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative analysis of Onradivir in human plasma. Onradivir (ZSP1273) is a novel antiviral agent that inhibits the PB2 subunit of the influenza virus RNA polymerase.[1] This method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive ion mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity over the concentration range of 1 to 1000 ng/mL. This method is suitable for supporting pharmacokinetic and toxicokinetic studies of Onradivir.

Introduction

Onradivir is an investigational antiviral drug with potent activity against influenza A viruses.[1] To support its clinical development, a reliable and sensitive bioanalytical method is required to measure its concentrations in biological matrices. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantification of drugs in complex biological fluids due to its high selectivity, sensitivity, and speed.[2] This application note presents a detailed protocol for the quantification of Onradivir in human plasma using a validated HPLC-MS/MS method.

Experimental

2.1. Chemicals and Reagents

  • Onradivir reference standard (purity >99%)

  • Onradivir-d4 (internal standard, IS) (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2.2. Instrumentation

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm or equivalent

2.3. LC-MS/MS Conditions

A summary of the optimized HPLC and MS/MS parameters is provided in the table below.

Parameter Condition
HPLC Conditions
ColumnWaters XBridge C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.4 min.
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temperature10 °C
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsOnradivir: m/z 453.2 → 254.1 (Quantifier), m/z 453.2 → 156.1 (Qualifier)Onradivir-d4: m/z 457.2 → 258.1
Ion Source Temperature550 °C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision GasMedium
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)60 psi

2.4. Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Onradivir and Onradivir-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions for calibration curves and QC samples were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

Calibration standards (1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (Low: 3 ng/mL, Medium: 80 ng/mL, High: 800 ng/mL) were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation Protocol

A simple and efficient protein precipitation method was used for sample extraction.

  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (Onradivir-d4 in acetonitrile, 50 ng/mL).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an HPLC vial.

  • Inject 5 µL into the HPLC-MS/MS system.

Method Validation Summary

The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability according to established guidelines.[3]

Validation Parameter Result
Linearity The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.995.
Lower Limit of Quantification (LLOQ) 1 ng/mL, with accuracy and precision within ±20%.
Accuracy The accuracy for QC samples was within 95.3% to 104.7% of the nominal concentrations.
Precision (Intra- and Inter-day) The intra- and inter-day precision (as %CV) for QC samples were both less than 8.5%.
Recovery The mean extraction recovery of Onradivir was determined to be between 88.9% and 94.2%.
Matrix Effect The matrix effect was found to be negligible, with the IS normalizing any ion suppression or enhancement.
Stability Onradivir was stable in human plasma for at least 6 hours at room temperature, for 3 freeze-thaw cycles, and for 30 days at -80 °C.
Conclusion

A highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of Onradivir in human plasma has been developed and validated. The simple sample preparation procedure and short run time make it suitable for high-throughput analysis in support of clinical and preclinical studies.

Protocols

Protocol 1: Sample Preparation for Onradivir Quantification in Human Plasma

Objective: To extract Onradivir and its internal standard from human plasma samples for HPLC-MS/MS analysis.

Materials:

  • Human plasma samples (stored at -80 °C)

  • Internal Standard (IS) working solution (Onradivir-d4 in acetonitrile, 50 ng/mL)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated microcentrifuge

  • HPLC vials with inserts

Procedure:

  • Thaw plasma samples on ice.

  • Label microcentrifuge tubes for each sample, calibration standard, and QC.

  • Pipette 50 µL of each plasma sample into the corresponding labeled tube.

  • Add 200 µL of the IS working solution to each tube.

  • Cap the tubes and vortex at high speed for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully collect 100 µL of the clear supernatant without disturbing the protein pellet and transfer it to an HPLC vial.

  • Seal the vials and place them in the autosampler for analysis.

Protocol 2: HPLC-MS/MS System Operation for Onradivir Analysis

Objective: To set up and run the HPLC-MS/MS system for the quantification of Onradivir.

Procedure:

  • System Preparation:

    • Ensure mobile phase reservoirs are sufficiently filled (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

    • Purge the HPLC pumps to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Mass Spectrometer Setup:

    • Load the Onradivir quantification method with the specified MRM transitions and source parameters (as listed in the table above).

    • Perform a system suitability check by injecting a mid-level QC sample to ensure proper sensitivity and peak shape.

  • Sequence Setup:

    • Create a sequence table in the instrument control software.

    • The sequence should include blank injections, calibration standards from low to high concentration, QC samples, and the unknown samples.

  • Run the Sequence:

    • Start the sequence run.

    • Monitor the system for any pressure fluctuations or errors during the run.

  • Data Processing:

    • After the run is complete, process the data using the appropriate software (e.g., Analyst, MassLynx).

    • Integrate the peaks for Onradivir and Onradivir-d4.

    • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards.

    • Quantify the unknown samples using the regression equation from the calibration curve.

Visualizations

Caption: Workflow for Onradivir quantification in plasma.

G Logical Relationship of Method Validation Experiments cluster_core Core Performance Characteristics cluster_sample Sample-Related Characteristics cluster_stability Analyte Stability Method Validated HPLC-MS/MS Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LLOQ Sensitivity (LLOQ) Method->LLOQ Recovery Extraction Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect FreezeThaw Freeze-Thaw Stability Method->FreezeThaw ShortTerm Short-Term Stability (Room Temp) Method->ShortTerm LongTerm Long-Term Stability (-80°C) Method->LongTerm

Caption: Key parameters for bioanalytical method validation.

References

Onradivir Monohydrate: Application Notes for the Study of Influenza A Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (B12427892) (ZSP1273) is a novel small-molecule inhibitor targeting the highly conserved polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA polymerase complex.[1] By binding to the cap-binding domain of PB2, onradivir effectively blocks the "cap-snatching" mechanism essential for viral mRNA transcription, thereby inhibiting viral replication.[1] Preclinical and clinical studies have demonstrated its potent antiviral activity against a broad spectrum of influenza A virus subtypes, including seasonal H1N1 and H3N2 strains, as well as strains resistant to currently approved antiviral drugs like oseltamivir (B103847) and baloxavir.[2][3] This document provides detailed application notes, quantitative data, and experimental protocols for the use of onradivir monohydrate in influenza A research.

Mechanism of Action

This compound is a potent inhibitor of the influenza A virus polymerase. Its mechanism of action involves the specific targeting of the PB2 subunit, which is a critical component of the viral RNA-dependent RNA polymerase. The PB2 subunit is responsible for binding to the 5' cap structure of host cell pre-mRNAs. This process, known as "cap-snatching," provides a capped primer for the initiation of viral mRNA synthesis by the polymerase complex. By binding to the cap-binding domain of PB2, onradivir competitively inhibits this interaction, thus preventing the initiation of viral gene transcription and subsequent viral replication.[4]

Onradivir_Mechanism_of_Action cluster_host_cell Host Cell Nucleus Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Subunit Host_pre_mRNA->PB2 Cap-snatching IAV_Polymerase Influenza A Virus Polymerase Complex (PA, PB1, PB2) Viral_mRNA_Synthesis Viral mRNA Synthesis IAV_Polymerase->Viral_mRNA_Synthesis Initiates PB2->IAV_Polymerase Onradivir Onradivir Onradivir->PB2 Inhibits cap-binding Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication

Figure 1: Mechanism of action of onradivir.

Quantitative Antiviral Activity

The antiviral efficacy of onradivir has been quantified against various influenza A subtypes using in vitro cell-based assays. The following tables summarize the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) values.

Table 1: In Vitro Efficacy of Onradivir against Influenza A Virus Subtypes

Virus StrainSubtypeEC₅₀ (nM)Reference
A/WSN/33H1N10.012 ± 0.002[2]
A/Puerto Rico/8/34H1N10.042 ± 0.006[2]
A/California/07/2009H1N1pdm090.02 ± 0.003[2]
A/Aichi/2/68H3N20.063 ± 0.011[2]
A/Hong Kong/8/68H3N20.035 ± 0.005[2]
A/California/2/2014H3N20.01 ± 0.0002[2]

Table 2: In Vitro Efficacy of Onradivir against Drug-Resistant Influenza A Strains

Virus StrainResistance ProfileEC₅₀ (nM)Reference
A/Weiss/43 (H1N1)Oseltamivir-resistant0.014 ± 0.002[2]
A/Puerto Rico/8/34 (H1N1)Baloxavir-resistant0.028[2]

Table 3: In Vitro Polymerase Inhibition and Cytotoxicity of Onradivir

AssayValueCell LineReference
RNA Polymerase Activity (IC₅₀)0.562 ± 0.116 nM-[3]
Cytotoxicity (CC₅₀) at 33°C1.632 µMMDCK[5]
Cytotoxicity (CC₅₀) at 37°C1.777 µMMDCK[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard virological assays and can be adapted for specific research needs.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of onradivir required to inhibit virus-induced cell death (cytopathic effect, CPE).

Antiviral_Assay_Workflow Start Start Seed_Cells Seed MDCK cells in 96-well plates Start->Seed_Cells Prepare_Drug Prepare serial dilutions of Onradivir Seed_Cells->Prepare_Drug Infect_Cells Infect cells with Influenza A virus Prepare_Drug->Infect_Cells Add_Drug Add Onradivir dilutions to infected cells Infect_Cells->Add_Drug Incubate Incubate for 48-72 hours Add_Drug->Incubate Assess_CPE Assess Cytopathic Effect (CPE) (e.g., using MTT or crystal violet staining) Incubate->Assess_CPE Calculate_EC50 Calculate EC₅₀ value Assess_CPE->Calculate_EC50 End End Calculate_EC50->End

Figure 2: Antiviral activity assay workflow.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet solution

  • 96-well cell culture plates

Protocol:

  • Seed MDCK cells in 96-well plates at a density of 3 x 10⁴ cells/well and incubate overnight to form a monolayer.

  • Prepare serial dilutions of this compound in infection medium (DMEM with 2 µg/mL TPCK-trypsin).

  • Wash the cell monolayer with phosphate-buffered saline (PBS).

  • Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01.

  • After 1 hour of adsorption, remove the virus inoculum and add 100 µL of the prepared onradivir dilutions to the respective wells. Include virus control (no drug) and cell control (no virus, no drug) wells.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until CPE is observed in the virus control wells.

  • Assess cell viability using MTT or crystal violet staining.

  • Calculate the EC₅₀ value by non-linear regression analysis of the dose-response curve.

Viral Titer Reduction Assay (TCID₅₀ Assay)

This assay quantifies the reduction in infectious virus production in the presence of the antiviral compound.

Materials:

  • MDCK cells

  • 96-well cell culture plates

  • Influenza A virus stock

  • This compound

  • Infection medium (DMEM with 2 µg/mL TPCK-trypsin)

Protocol:

  • Seed MDCK cells in 96-well plates as described above.[2]

  • Infect a separate culture of MDCK cells with influenza A virus in the presence of serial dilutions of onradivir and incubate for 48 hours.

  • Collect the supernatants from the infected and treated cells.

  • Perform 10-fold serial dilutions of the collected supernatants.

  • Inoculate the MDCK cell monolayers in the 96-well plates with the supernatant dilutions.[2]

  • Incubate for 48 hours and observe for CPE.[2]

  • The 50% tissue culture infectious dose (TCID₅₀) is calculated using the Reed-Muench method.

  • The reduction in viral titer is determined by comparing the TCID₅₀ of treated samples to the untreated control.

Influenza Polymerase Activity Assay (Minigenome Assay)

This cell-based assay measures the inhibitory effect of onradivir on the viral polymerase complex activity.

Polymerase_Assay_Workflow Start Start Co_transfect Co-transfect HEK293T cells with plasmids expressing: - PA, PB1, PB2, NP - Viral minigenome with reporter (e.g., Luciferase) Start->Co_transfect Add_Drug Add serial dilutions of Onradivir Co_transfect->Add_Drug Incubate Incubate for 24-48 hours Add_Drug->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Reporter Measure reporter gene activity (e.g., Luciferase assay) Lyse_Cells->Measure_Reporter Calculate_IC50 Calculate IC₅₀ value Measure_Reporter->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Polymerase activity assay workflow.

Materials:

  • HEK293T cells

  • Plasmids expressing influenza A virus PA, PB1, PB2, and NP proteins

  • A plasmid containing a reporter gene (e.g., luciferase) flanked by the viral non-coding regions (vRNA minigenome)

  • Transfection reagent

  • This compound

  • Luciferase assay system

  • 24-well plates

Protocol:

  • Seed HEK293T cells in 24-well plates.

  • Co-transfect the cells with the four protein-expressing plasmids and the vRNA minigenome plasmid.

  • After transfection, add serial dilutions of this compound to the cells.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • The IC₅₀ value is determined from the dose-response curve, representing the concentration of onradivir that inhibits polymerase activity by 50%.

Cytotoxicity Assay

This assay is crucial to determine the concentration at which onradivir becomes toxic to the host cells, allowing for the calculation of the selectivity index (SI = CC₅₀/EC₅₀).

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • This compound

  • MTT solution

  • 96-well plates

Protocol:

  • Seed MDCK cells in 96-well plates and allow them to adhere overnight.

  • Add serial dilutions of this compound to the cells.

  • Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm.

  • The CC₅₀ value is calculated as the concentration of onradivir that reduces cell viability by 50% compared to the untreated control.[5]

Conclusion

This compound is a highly potent and selective inhibitor of influenza A virus replication. Its novel mechanism of action, targeting the viral PB2 polymerase subunit, makes it an invaluable tool for studying influenza A virus biology, including viral entry, transcription, and replication. The data and protocols presented in these application notes provide a comprehensive resource for researchers to effectively utilize onradivir in their investigations of various influenza A subtypes and to explore its potential in the development of new antiviral strategies.

References

Troubleshooting & Optimization

Onradivir monohydrate solubility in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for using onradivir (B12427892) monohydrate in cell culture experiments, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the solubility of onradivir monohydrate in DMSO?

This compound has a high solubility in DMSO. However, it is important to note that the use of ultrasonic agitation is recommended to achieve full dissolution.[1][2][3]

Q2: My this compound powder is not dissolving easily in DMSO. What should I do?

If you are experiencing difficulty dissolving this compound in DMSO, there are several steps you can take. First, ensure you are using fresh, anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can reduce its solvating power.[4][5][6] Techniques such as vigorous vortexing, sonication in a water bath, or gentle warming to 37°C can also aid in dissolution.[4][5][6][7]

Q3: The compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. How can I fix this?

This is a common issue that can occur when a concentrated DMSO stock solution is diluted into an aqueous buffer or medium. To prevent precipitation, it is recommended to add the DMSO stock solution directly to the cell culture medium with gentle mixing to ensure rapid dispersion.[5][8] Performing serial dilutions of the stock solution in DMSO before the final dilution into the medium can also be beneficial.[4]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[5] However, the tolerance can vary between different cell lines.[9] It is always recommended to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate without affecting their viability or behavior.[5]

Q5: The vial of this compound appears to be empty. Is this normal?

Yes, for small quantities, the compound may appear as a thin film or waxy solid on the walls of the vial.[7] Adding the appropriate volume of solvent and vortexing or sonicating will ensure the compound is fully dissolved.[7]

Quantitative Data Summary

This compound Solubility
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100227.04Ultrasonic agitation is required for complete dissolution.[1][2][3]
Recommended DMSO Concentrations for Cell Culture
ConditionRecommended Final DMSO Concentration
General Use< 0.5%[5]
Sensitive Cell Lines< 0.1%[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation : Allow the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.[5][6]

  • Solvent Addition : Add 2.27 mL of anhydrous DMSO to 10 mg of this compound powder in a sterile vial.[2]

  • Initial Mixing : Tightly cap the vial and vortex vigorously for 1-2 minutes.[4][5]

  • Sonication : Place the vial in a water bath sonicator for 10-15 minutes to ensure complete dissolution.[4][6]

  • Visual Inspection : Visually inspect the solution against a light source to confirm that it is clear and free of any visible particles.[4][5]

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[4][6]

Protocol 2: Preparation of Working Dilutions for Cell Culture
  • Thaw Stock Solution : Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Dilution : Directly add the required volume of the DMSO stock solution to the pre-warmed cell culture medium while gently mixing to achieve the desired final concentration. For example, to achieve a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution.

  • Vehicle Control : Prepare a vehicle control by adding the same volume of DMSO without the compound to an equivalent volume of cell culture medium.

Troubleshooting Guide

If you encounter issues with the solubility of this compound, follow this troubleshooting workflow.

G start Start: Solubility Issue check_dmso Is the DMSO anhydrous and high-purity? start->check_dmso use_new_dmso Use fresh, anhydrous DMSO check_dmso->use_new_dmso No agitation Have you tried vortexing and sonication? check_dmso->agitation Yes use_new_dmso->agitation apply_agitation Vortex vigorously for 2-5 mins and sonicate for 15-30 mins agitation->apply_agitation No warming Is the compound still not dissolved? agitation->warming Yes apply_agitation->warming precipitation Does it precipitate in aqueous media? warming->precipitation Yes contact_support Contact Technical Support warming->contact_support No apply_warming Gently warm at 37°C for 10-15 mins apply_warming->precipitation dilution_technique Add DMSO stock to media with gentle mixing for rapid dispersion precipitation->dilution_technique Yes success Success: Clear Solution precipitation->success No dilution_technique->success

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling Pathway and Experimental Workflow

Onradivir Mechanism of Action

Onradivir is a small molecule inhibitor of the influenza A virus RNA polymerase.[10][11][12] It specifically binds to the PB2 cap-binding domain of the viral RNA polymerase, which is essential for the initiation of viral mRNA synthesis.[10][11][12] By blocking this interaction, onradivir effectively inhibits viral replication.[10][13]

G cluster_virus Influenza A Virus rna_polymerase RNA Polymerase Complex (PA, PB1, PB2) pb2 PB2 Subunit rna_polymerase->pb2 cap_binding Cap-Binding Domain pb2->cap_binding viral_replication Viral Replication cap_binding->viral_replication host_mrna Host Cell pre-mRNA host_mrna->cap_binding 'Cap-Snatching' onradivir Onradivir onradivir->cap_binding inhibition Inhibition inhibition->viral_replication blocks

Caption: Onradivir inhibits influenza A virus replication by targeting the PB2 subunit.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of this compound in DMSO.

G start Start equilibrate Equilibrate compound and anhydrous DMSO to room temperature start->equilibrate add_dmso Add calculated volume of DMSO to the compound vial equilibrate->add_dmso vortex Vortex vigorously for 1-2 minutes add_dmso->vortex sonicate Sonicate in a water bath for 10-15 minutes vortex->sonicate inspect Visually inspect for complete dissolution sonicate->inspect check_dissolved Is it fully dissolved? inspect->check_dissolved check_dissolved->vortex No aliquot_store Aliquot and store at -20°C or -80°C check_dissolved->aliquot_store Yes end End aliquot_store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Onradivir Monohydrate Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Onradivir monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting common issues related to the solubility and precipitation of this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

A1: Onradivir (also known as ZSP1273) is a potent antiviral agent that acts as an inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, preventing viral replication.[1][2] As a small molecule, its monohydrate form can be susceptible to precipitation in aqueous media due to its hydrophobic nature. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL, but care must be taken when diluting stock solutions into aqueous buffers or cell culture media to avoid precipitation.[3]

Q2: My this compound precipitated immediately after I added my DMSO stock solution to my cell culture medium. What happened?

A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The drastic change in solvent polarity causes the compound to fall out of solution.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity and to minimize its effect on compound solubility. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for a concentration of 0.1% or less for sensitive cell lines. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q4: Can temperature affect the solubility of this compound in my media?

A4: Yes, temperature can significantly impact solubility. Most compounds, including Onradivir, have increased solubility at higher temperatures. Therefore, it is recommended to use pre-warmed media (typically 37°C) when preparing your final working solutions. Conversely, storing prepared media at colder temperatures (e.g., 4°C) can lead to precipitation over time.

Q5: How does the pH of the media affect this compound's stability?

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe immediate cloudiness or particulate formation upon adding your this compound DMSO stock to your experimental medium, follow these steps:

Potential Causes & Solutions

Potential CauseRecommended Solution
High Final Concentration The intended final concentration of Onradivir may exceed its solubility limit in the aqueous medium. Try lowering the final concentration.
"Solvent Shock" Rapid dilution of the DMSO stock into the aqueous medium. Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed media, and then add this to the final volume.
Low Temperature of Media Decreased solubility at lower temperatures. Always use media pre-warmed to 37°C.
Inadequate Mixing Localized high concentration of the compound. Add the stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
Issue 2: Delayed Precipitation in Culture

If your media containing Onradivir becomes cloudy or shows precipitates after a period of incubation, consider the following:

Potential Causes & Solutions

Potential CauseRecommended Solution
Media Evaporation Evaporation can increase the concentration of all components, including Onradivir, beyond its solubility limit. Ensure proper humidification in your incubator and use appropriate culture plates or flasks.
Temperature Fluctuations Repeatedly moving cultures in and out of the incubator can cause temperature cycling, affecting solubility. Minimize the time that cultures are outside of the incubator.
Interaction with Media Components Components in the media, such as salts and proteins in serum, can interact with the compound over time, leading to the formation of insoluble complexes. Prepare fresh Onradivir-containing media for each experiment and consider reducing the serum concentration if your experiment allows.
pH Shift in Culture Cellular metabolism can alter the pH of the culture medium over time. Ensure your medium has sufficient buffering capacity.

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation
  • Preparation of a 100 mg/mL Stock in DMSO:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of fresh, high-quality DMSO to achieve a concentration of 100 mg/mL.[3]

    • To aid dissolution, ultrasonicating the solution may be necessary.[3] Ensure the solution is clear and free of any visible particles.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Formulation for In Vivo Studies (Example)

For certain applications, co-solvents may be required to maintain solubility in a final formulation.

Formulation with PEG300 and Tween-80 [3]

  • Start with a concentrated stock solution of Onradivir in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 10% of the final volume from your DMSO stock.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix again.

  • Finally, add 45% of the final volume of saline to reach the desired final concentration (e.g., 2.5 mg/mL).[3]

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Protocol 3: General Method for Solubility Assessment in a New Medium
  • Prepare a high-concentration stock solution of Onradivir in 100% DMSO (e.g., 100 mg/mL).

  • Set up a series of dilutions of the Onradivir stock solution in your target medium in a multi-well plate. Include a vehicle control (DMSO only).

  • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Visually inspect the wells for any signs of precipitation at various time points (e.g., 0, 2, 6, 24 hours).

  • For a more quantitative measure, the absorbance of the plate can be read at a wavelength of around 600 nm. An increase in absorbance is indicative of precipitation.

  • The highest concentration that remains clear is the maximum working soluble concentration for this compound in that specific medium under those conditions.

Visual Troubleshooting Guide

G cluster_0 Troubleshooting Onradivir Precipitation cluster_1 Immediate Precipitation cluster_2 Delayed Precipitation start Precipitation Observed q1 Is final concentration too high? start->q1 Immediate q4 Signs of media evaporation? start->q4 Delayed a1_yes Reduce final concentration q1->a1_yes Yes q2 Was dilution rapid? q1->q2 No a2_yes Perform serial dilution Add drop-wise with mixing q2->a2_yes Yes q3 Was media cold? q2->q3 No a3_yes Use pre-warmed (37°C) media q3->a3_yes Yes a4_yes Ensure proper humidification q4->a4_yes Yes q5 Frequent temperature changes? q4->q5 No a5_yes Minimize incubator removal q5->a5_yes Yes q6 Potential interaction with media components? q5->q6 No a6_yes Prepare fresh media Consider reducing serum q6->a6_yes Yes

Caption: Troubleshooting workflow for Onradivir precipitation.

References

Onradivir Monohydrate In Vivo Dosage Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of Onradivir (B12427892) monohydrate. Onradivir (also known as ZSP1273) is a potent inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, a key component of the viral RNA polymerase complex.[1][2] By targeting the PB2 subunit, Onradivir effectively blocks the "cap-snatching" mechanism required for viral transcription, thereby inhibiting viral replication.[1] This resource offers troubleshooting guidance and frequently asked questions to facilitate the design and execution of in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Onradivir monohydrate?

A1: this compound is a small molecule inhibitor that targets the cap-binding domain of the influenza A virus polymerase basic protein 2 (PB2) subunit.[1] This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to prime its own transcription. By blocking this crucial step, Onradivir effectively halts viral gene expression and replication.

Q2: What are the recommended starting dosages for in vivo studies with this compound in mice?

A2: Preclinical studies in murine models of influenza A infection have demonstrated the efficacy of Onradivir at various doses. Effective dose ranges observed in these studies are between 10 mg/kg and 100 mg/kg, administered orally.[3] A dose-dependent reduction in viral titers and an increase in survival rates have been reported within this range.[3][4] For initial dose-finding studies, it is recommended to test a range of doses, such as 10, 30, and 100 mg/kg, to determine the optimal dose for your specific animal model and viral strain.[3]

Q3: What animal models are suitable for testing the in vivo efficacy of this compound?

A3: Murine (mouse) and ferret models are the most commonly used and relevant animal models for studying influenza A virus infection and the efficacy of antiviral compounds like Onradivir.[3][4] Mice are a well-established model for assessing viral load, lung pathology, and survival, while ferrets exhibit human-like clinical symptoms and transmission patterns of influenza.[5][6]

Q4: How should this compound be administered in animal models?

A4: Oral administration is the recommended route for this compound in preclinical in vivo studies, reflecting its intended clinical use.[3][7] Oral gavage is a standard and effective method for ensuring accurate dosing in mice.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in viral titers between animals in the same treatment group. Inconsistent virus inoculation volume or technique. Improper animal handling leading to stress, which can affect immune response. Inaccurate drug dosage preparation or administration.Ensure consistent intranasal inoculation volume (typically 40-50 µL for mice) and technique for all animals.[9] Handle animals gently and consistently to minimize stress. Double-check all calculations for drug formulation and ensure accurate administration via oral gavage.
No significant reduction in viral load despite treatment with Onradivir. Suboptimal dosage for the specific viral strain or animal model. Drug administration initiated too late after infection. Issues with the formulation affecting bioavailability. The viral strain may have reduced susceptibility (though Onradivir has been shown to be effective against oseltamivir-resistant strains).Perform a dose-response study to determine the optimal dose (e.g., 10, 30, 100 mg/kg).[3] Initiate treatment as early as possible after infection. Preclinical studies have shown efficacy when administered 4 hours before or up to 48 hours after infection.[3] Ensure the drug is properly solubilized or suspended in the vehicle. Confirm the susceptibility of your viral strain to PB2 inhibitors.
Adverse events observed in treated animals (e.g., weight loss, lethargy). Potential drug toxicity at the administered dose. The vehicle used for formulation may be causing adverse effects. Severe illness due to high viral challenge dose.Include a vehicle-only control group to assess the effects of the formulation vehicle. Reduce the dosage of Onradivir in subsequent experiments. Consider reducing the viral challenge dose to a level that causes morbidity but not rapid mortality, allowing for a therapeutic window to observe the drug's effect.
Difficulty in preparing a stable oral formulation. This compound may have limited solubility in common vehicles.While the exact vehicle from preclinical studies is not publicly detailed, a common approach for oral gavage is to use a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution in a vehicle like a mixture of DMSO and PEG.[2] It is crucial to perform small-scale formulation tests to ensure stability and homogeneity.

Data Presentation

Table 1: Summary of Preclinical Dosing of Onradivir (ZSP1273) in Murine Models

Dosage (mg/kg)Route of AdministrationKey FindingsReference
10OralImproved survival rate when administered 4 hours before or 48 hours after infection.[3]
30OralNo mortality observed in the treatment group.[3]
100OralOnly one death observed in the treatment group compared to six in the favipiravir (B1662787) group.[3]

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Murine Influenza A Virus Infection Model

1. Materials:

  • This compound

  • Vehicle for oral formulation (e.g., 0.5% methylcellulose in sterile water)

  • Influenza A virus stock of known titer (e.g., A/Puerto Rico/8/1934 (H1N1))

  • 6-8 week old BALB/c or C57BL/6 mice

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Sterile phosphate-buffered saline (PBS)

  • Madin-Darby Canine Kidney (MDCK) cells for viral titration

  • Tissue culture media and reagents

  • Equipment for oral gavage, lung tissue homogenization, and cell culture

2. Methods:

  • Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL to deliver 10, 30, and 100 mg/kg in a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Virus Challenge:

    • Anesthetize mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.[10]

    • Inoculate mice intranasally with a sublethal or lethal dose of influenza A virus (e.g., 10^3 to 10^5 PFU) in a volume of 40-50 µL of sterile PBS.[9]

  • Drug Administration:

    • Administer the prepared Onradivir formulation or vehicle control orally via gavage at the predetermined time points (e.g., starting 4 hours post-infection and continuing once daily for 5 days).

  • Monitoring:

    • Monitor the mice daily for weight loss, clinical signs of illness (e.g., ruffled fur, lethargy), and survival for 14 days post-infection.

  • Viral Load Determination (at selected time points, e.g., day 3 and 5 post-infection):

    • Euthanize a subset of mice from each group.

    • Aseptically collect the lungs and place them in a pre-weighed tube containing sterile PBS or viral transport medium.[9]

    • Homogenize the lung tissue.[9]

    • Determine the viral titer in the lung homogenates using a plaque assay or TCID50 assay on MDCK cells.[11][12][13]

Mandatory Visualizations

Onradivir_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus Influenza A Virus Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2_subunit PB2 Subunit Host_pre_mRNA->PB2_subunit 'Cap-snatching' Viral_RNA_Polymerase Viral RNA Polymerase (PB1, PA, PB2) Viral_mRNA Viral mRNA PB2_subunit->Viral_mRNA Initiates transcription Viral_RNA Viral RNA Replication Viral Replication Viral_mRNA->Replication Onradivir Onradivir Onradivir->PB2_subunit Inhibits

Caption: Onradivir's mechanism of action targeting the influenza A virus PB2 subunit.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Randomization Randomize into Treatment Groups Acclimatization->Randomization Infection Influenza A Virus Intranasal Inoculation Randomization->Infection Treatment Onradivir/Vehicle Administration (Oral Gavage, Daily) Infection->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs, Survival) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Viral_Load Lung Viral Load (Plaque Assay/TCID50) Endpoint->Viral_Load Histopathology Lung Histopathology (Optional) Endpoint->Histopathology Data_Analysis Data Analysis and Interpretation Viral_Load->Data_Analysis Histopathology->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo efficacy testing of Onradivir.

References

Onradivir Monohydrate Plaque Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting plaque assays involving Onradivir monohydrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ZSP1273) is a potent, orally available antiviral agent specifically targeting the influenza A virus.[1][2] Its mechanism of action involves the inhibition of the polymerase basic protein 2 (PB2) subunit of the viral RNA polymerase complex.[2] This inhibition prevents the "cap-snatching" process, where the virus hijacks the host cell's mRNA caps (B75204) to initiate the transcription of its own genome, thereby halting viral replication.[3]

Q2: Which influenza viruses are susceptible to this compound?

Preclinical studies have demonstrated that Onradivir exhibits potent in vitro activity against a wide range of influenza A virus strains, including seasonal H1N1 and H3N2 subtypes.[1][4][5][6] Importantly, it has also shown efficacy against strains resistant to other approved antiviral drugs like oseltamivir (B103847) and baloxavir.[1][4][5]

Q3: What are the typical effective concentrations of this compound in in vitro assays?

The half-maximal effective concentration (EC50) of Onradivir is in the low nanomolar range, indicating high potency. The specific EC50 values can vary depending on the influenza A virus strain and the cell line used in the assay.[1][4][5]

Q4: Are there any known off-target effects of this compound on host cell signaling pathways?

Currently, there is no published evidence to suggest that this compound directly modulates host cell signaling pathways such as NF-κB or PI3K/Akt. A preclinical study that screened ZSP1273 against a panel of human kinases found no significant inhibitory activity, suggesting a low potential for off-target effects on these pathways.[7] The primary mechanism of action is highly specific to the viral PB2 protein.[2][3]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of Onradivir (ZSP1273) against various influenza A virus strains, as determined by cytopathic effect (CPE) inhibition assays.

Influenza A Virus StrainCell LineEC50 (nM)
A/Mal/302/54 (H1N1)MDCK0.028 ± 0.011
A/PR/8/34 (H1N1)MDCK0.042 ± 0.012
A/Weiss/43 (H1N1)MDCK0.014 ± 0.003
A/New Caledonia/20/99 (H1N1)MDCK0.063 ± 0.007
A/California/07/2009 (H1N1)pdm09MDCK0.02 ± 0.003
A/Hong Kong/8/68 (H3N2)MDCK0.012 ± 0.002
A/Port Chalmers/1/73 (H3N2)MDCK0.018 ± 0.004
A/California/2/2014 (H3N2)MDCK0.01 ± 0.0002
Oseltamivir-Resistant A/Weiss/43 (H1N1)MDCK0.014
Baloxavir-Resistant A/PR/8/34 (H1N1)MDCK0.028

Data sourced from a preclinical study on ZSP1273.[1][4][5]

Plaque Assay Troubleshooting Guide

Problem: No plaques or very few plaques are observed.

Possible Cause Troubleshooting Steps
Inactive virus stock Titer your virus stock to confirm its viability. Ensure proper storage conditions (-80°C in aliquots to avoid multiple freeze-thaw cycles).
Incorrect cell line Confirm that the cell line used (e.g., MDCK) is susceptible to the influenza A strain being tested.
Low Multiplicity of Infection (MOI) Increase the virus concentration in the inoculum. Perform serial dilutions to find the optimal concentration.
Cell monolayer is not confluent or is unhealthy Ensure cells are healthy and form a confluent (90-100%) monolayer at the time of infection.
Onradivir concentration is too high If testing for viral breakthrough, the drug concentration might be completely inhibiting plaque formation. Include a positive control (virus only, no drug).

Problem: Plaques are fuzzy, indistinct, or irregular in shape.

Possible Cause Troubleshooting Steps
Agarose (B213101) overlay disturbance After adding the agarose overlay, do not disturb the plates until it has completely solidified.
Agarose concentration is too low A low agarose concentration may allow the virus to diffuse too far, resulting in poorly defined plaques. Ensure the final agarose concentration is appropriate (typically 0.6-1.2%).
Cell monolayer detachment This can be caused by unhealthy cells, overly vigorous washing, or a toxic component in the media or drug solution.

Problem: The cell monolayer has detached or peeled off.

Possible Cause Troubleshooting Steps
Toxicity of this compound Perform a cytotoxicity assay to determine the maximum non-toxic concentration of Onradivir on the chosen cell line. Ensure the final DMSO concentration is low (typically <0.5%).
Hot agarose overlay Cool the agarose overlay to the appropriate temperature (around 42-45°C) before adding it to the cells.
Over-incubation Extended incubation times can lead to cell death and detachment. Optimize the incubation period for your specific virus and cell line.
Contamination Check for bacterial or fungal contamination, which can be toxic to the cells.

Problem: Inconsistent results between wells or experiments.

Possible Cause Troubleshooting Steps
Inaccurate pipetting Use calibrated pipettes and ensure consistent technique, especially when performing serial dilutions.
Uneven virus distribution Gently rock the plates after adding the viral inoculum to ensure an even distribution across the cell monolayer.
Variability in cell seeding Ensure a uniform number of cells is seeded in each well to achieve a consistent monolayer.
This compound solubility issues Ensure Onradivir is fully dissolved in DMSO before further dilution in culture media. Precipitates can lead to inconsistent concentrations.

Experimental Protocols

Detailed Protocol: Plaque Reduction Assay for this compound

This protocol is for determining the in vitro efficacy of this compound against influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.

Materials:

  • MDCK cells

  • Influenza A virus stock of known titer

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-TPCK

  • Agarose

  • Crystal Violet stain (0.1% in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed MDCK cells into 6-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection.

    • Incubate overnight at 37°C with 5% CO2.

  • Preparation of Onradivir Dilutions:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • On the day of the experiment, perform serial dilutions of the Onradivir stock solution in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration in the media should not exceed 0.5%.

  • Virus Infection:

    • Wash the confluent MDCK cell monolayers twice with sterile PBS.

    • Prepare serial dilutions of the influenza A virus stock in serum-free DMEM containing Trypsin-TPCK (final concentration of 2 µg/mL).

    • Inoculate the cells with 200 µL of the virus dilution.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even virus distribution.

  • Onradivir Treatment and Agarose Overlay:

    • While the virus is adsorbing, prepare the agarose overlay. Mix equal volumes of pre-warmed (42-45°C) 2X DMEM and molten 1.2% agarose.

    • To this mixture, add the appropriate volume of the prepared Onradivir dilutions.

    • After the 1-hour incubation, aspirate the viral inoculum from the cell monolayers.

    • Gently add 2 mL of the Onradivir-containing agarose overlay to each well.

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 4 hours.

    • Gently remove the agarose overlay.

    • Stain the cell monolayer with 0.1% crystal violet solution for 10-15 minutes.

    • Gently wash the wells with water to remove excess stain.

    • Allow the plates to dry, and then count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each Onradivir concentration compared to the virus-only control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the Onradivir concentration and fitting the data to a dose-response curve.

Visualizations

Influenza A Virus and Host Cell Signaling

Influenza_Host_Signaling cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Host_Receptor Host Cell Receptor Virus->Host_Receptor Entry vRNA vRNA RIGI RIG-I vRNA->RIGI Sensing PB2 PB2 NS1 NS1 PI3K PI3K NS1->PI3K Activation Host_Receptor->vRNA Uncoating IKK IKK RIGI->IKK Activation Akt Akt PI3K->Akt Activation NFkB NF-κB Akt->NFkB Modulation IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Antiviral_Response Antiviral & Inflammatory Response Nucleus->Antiviral_Response Gene Expression Onradivir Onradivir (ZSP1273) Onradivir->PB2 Inhibition

Plaque Reduction Assay Workflow

Plaque_Assay_Workflow Start Start Seed_Cells Seed MDCK cells in 6-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Drug_Virus Prepare serial dilutions of Onradivir and Virus Incubate_Overnight->Prepare_Drug_Virus Infect_Cells Wash cells and infect with virus (1 hr) Prepare_Drug_Virus->Infect_Cells Prepare_Overlay Prepare Agarose Overlay with Onradivir dilutions Infect_Cells->Prepare_Overlay Add_Overlay Aspirate inoculum and add overlay Infect_Cells->Add_Overlay Prepare_Overlay->Add_Overlay Solidify Allow overlay to solidify (20-30 min) Add_Overlay->Solidify Incubate_Plaques Incubate for 48-72 hrs for plaque formation Solidify->Incubate_Plaques Fix_Stain Fix with formalin and stain with Crystal Violet Incubate_Plaques->Fix_Stain Count_Plaques Wash, dry, and count plaques Fix_Stain->Count_Plaques Analyze_Data Calculate % inhibition and determine EC50 Count_Plaques->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Overcoming Onradivir Monohydrate Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential in-vitro cytotoxicity issues when working with the novel antiviral agent, Onradivir monohydrate.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our cell line. What are the potential underlying mechanisms?

A1: While specific cytotoxic mechanisms for this compound are still under investigation, drug-induced cytotoxicity in vitro often stems from several general pathways. These can include the induction of oxidative stress through the overproduction of reactive oxygen species (ROS), leading to damage of cellular components like lipids, proteins, and DNA.[1] Another common mechanism is mitochondrial dysfunction, which impairs cellular energy production and can initiate apoptosis (programmed cell death).[1] Direct damage to the plasma membrane, leading to the release of intracellular components such as lactate (B86563) dehydrogenase (LDH), is also a possibility.[1]

Q2: What are the initial recommended steps to mitigate the in-vitro cytotoxicity of this compound?

A2: A systematic approach is recommended to understand and mitigate cytotoxic effects.[2] First, confirm the purity of your this compound stock, as impurities can contribute to toxicity.[2] Subsequently, performing a dose-response curve is crucial to determine the half-maximal inhibitory concentration (IC50) and identify a potential therapeutic window.[2] It is also important to consider that different cell lines exhibit varying sensitivities to chemical compounds.[2]

Q3: How can we optimize our experimental conditions to potentially reduce this compound-induced cytotoxicity?

A3: Optimizing cell culture conditions is a key strategy. Ensure that your cells are healthy and not stressed, as this can increase their susceptibility to drug-induced toxicity.[3] Key parameters to consider for optimization include:

  • Cell Seeding Density: The density of the cell monolayer can significantly influence the response to cytotoxic agents.[4][5] It is advisable to determine the optimal cell seeding density for your specific cell line and assay duration.[1][6]

  • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with test compounds or mask cytotoxic effects.[7][8] The concentration of serum is an important factor to consider and may require optimization.[9]

  • Exposure Time: The duration of exposure to this compound will directly impact the observed cytotoxicity. Shorter incubation times may reveal a therapeutic window that is missed with longer exposures.[7]

Q4: Can co-treatment with other agents help in reducing the cytotoxicity of this compound?

A4: If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with antioxidants may offer a protective effect.[3] Commonly used antioxidants in in-vitro studies include N-acetylcysteine (NAC) and Vitamin E.[3] These agents can help to neutralize ROS and alleviate cellular stress.[10][11]

Troubleshooting Guides

Guide 1: Inconsistent Results and High Variability

Problem: High variability between replicate wells in cytotoxicity assays.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique for dispensing cells into each well.[1]
Pipetting Errors Practice consistent and careful pipetting of this compound and assay reagents. Avoid introducing bubbles.[12]
"Edge Effects" in Assay Plates Evaporation from wells on the outer edges of a microplate can concentrate reagents and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium without cells, and use only the inner wells for your experiment.[13]
Compound Precipitation Visually inspect wells for any precipitate of this compound, which can interfere with optical readings and lead to inconsistent results. If precipitation occurs, you may need to adjust the solvent or concentration.[14]
Guide 2: Troubleshooting Specific Cytotoxicity Assays
Assay Type Problem Possible Cause & Solution
MTT Assay Low Absorbance / No Color Change Low cell number: Optimize cell seeding density.[1] Inactive MTT reagent: Ensure the MTT solution is fresh and has a clear yellow color.[1] Insufficient incubation: Increase the MTT incubation time to allow for adequate formazan (B1609692) crystal formation.[1]
High Background Absorbance Phenol (B47542) red interference: Use a phenol red-free medium during the assay.[3] Compound interference: this compound might directly reduce MTT. Run a control with the compound in cell-free medium.[1]
LDH Release Assay High Spontaneous Release in Controls Suboptimal culture conditions: Ensure control cells are healthy and not overly confluent, which can lead to cell death.[1] Harsh handling: Gentle pipetting is crucial to avoid premature lysis of cells.[12]
ATP-Based Assays Low or No Signal Low cell number: Ensure sufficient viable cells are present.[1] ATP degradation: Work quickly and use lysis buffers that inactivate ATPases.[1] Incomplete cell lysis: Follow the recommended lysis protocol to release the entire cellular ATP pool.[1][15]
Caspase Assays Weak or Absent Signal Insufficient apoptosis induction: Optimize the concentration of this compound and the incubation time.[16] Low protein concentration: Ensure the cell lysate has a sufficient protein concentration for detection.[16] Inactive reagents: Use freshly prepared buffers containing DTT, as it is unstable.[16]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability based on metabolic activity.[3]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in a final volume of 100 µL per well.

    • Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle-only control wells.[14]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[3]

    • Incubate for 1-4 hours at 37°C.[1]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[3]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.[3]

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells into the culture medium.

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction:

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a dye to the collected supernatant.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified in the kit protocol using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a detergent).[13]

ATP-Based Viability Assay

This assay quantifies the amount of ATP present in metabolically active cells.[17]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature for approximately 30 minutes.[1]

    • Use a commercial ATP-based viability assay kit (e.g., CellTiter-Glo®).

    • Add the ATP detection reagent to each well according to the manufacturer's protocol. This reagent typically lyses the cells and contains luciferase and its substrate.

  • Data Acquisition:

    • After a short incubation period to stabilize the luminescent signal, measure the luminescence using a plate reader.[1]

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate cell viability relative to the untreated control.

Visualizations

cluster_0 This compound cluster_1 Cellular Stress cluster_2 Cellular Response Onradivir Onradivir ROS_Production ↑ ROS Production Onradivir->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Onradivir->Mitochondrial_Dysfunction Membrane_Damage Plasma Membrane Damage Onradivir->Membrane_Damage Oxidative_Damage Oxidative Damage (DNA, Proteins, Lipids) ROS_Production->Oxidative_Damage ATP_Depletion ↓ ATP Production Mitochondrial_Dysfunction->ATP_Depletion Apoptosis_Initiation Apoptosis Initiation Mitochondrial_Dysfunction->Apoptosis_Initiation LDH_Release LDH Release Membrane_Damage->LDH_Release Cell_Death Cell_Death Oxidative_Damage->Cell_Death Leads to ATP_Depletion->Cell_Death Leads to Apoptosis_Initiation->Cell_Death Leads to LDH_Release->Cell_Death Indicator of

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_treatment Incubate for desired exposure time (24-72h) add_compound->incubate_treatment add_reagent Add cytotoxicity assay reagent (e.g., MTT, LDH substrate, ATP reagent) incubate_treatment->add_reagent incubate_assay Incubate as per assay protocol add_reagent->incubate_assay read_plate Read plate on microplate reader incubate_assay->read_plate analyze_data Analyze data and calculate % viability/cytotoxicity read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for an in-vitro cytotoxicity assay.

start Unexpected Cytotoxicity Results check_variability High variability between replicates? start->check_variability check_signal Low or high background signal? check_variability->check_signal No check_protocol Review experimental protocol (cell density, incubation times) check_variability->check_protocol Yes check_controls Review controls (untreated, vehicle, max lysis) check_signal->check_controls Yes check_signal->check_protocol No check_reagents Check reagent preparation and storage check_controls->check_reagents check_protocol->check_reagents check_compound Investigate potential compound interference with assay check_reagents->check_compound optimize_assay Optimize assay parameters (e.g., cell number, reagent conc.) check_compound->optimize_assay orthogonal_assay Perform an orthogonal assay to confirm results optimize_assay->orthogonal_assay resolution Problem Resolved orthogonal_assay->resolution

Caption: Troubleshooting workflow for unexpected cytotoxicity assay results.

References

Technical Support Center: Onradivir Monohydrate Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides generalized guidance for researchers investigating the potential off-target effects of Onradivir monohydrate. As of the last update, specific off-target interaction studies for this compound are not extensively available in public literature. The following FAQs, troubleshooting guides, and protocols are based on established methodologies for the investigation of off-target effects of small molecule drugs.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

This compound is a potent inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase.[1] By binding to the PB2 subunit, it prevents the virus from hijacking the host cell's machinery for viral mRNA transcription, thereby inhibiting viral replication.

Q2: Are there any known off-target effects or significant adverse reactions of this compound?

Clinical trial data has shown that Onradivir has an acceptable safety profile. The most frequently reported adverse event is diarrhea, which is typically mild to moderate and resolves without medication.[2][3] However, a comprehensive profile of its molecular off-target interactions has not been widely published.

Q3: Why is it important to investigate the off-target effects of this compound?

Investigating off-target effects is a critical aspect of drug development to:

  • Understand the molecular basis of any observed adverse drug reactions (ADRs).

  • Identify potential new therapeutic applications (drug repositioning).

  • Ensure the specificity of the compound as a research tool.

  • De-risk the drug development process by identifying potential liabilities early.

Q4: What are the initial steps to investigate the potential off-target effects of this compound?

A tiered approach is recommended. Start with computational (in silico) methods to predict potential off-targets based on the chemical structure of Onradivir. Following this, in vitro screening against large panels of kinases and other common off-target protein families can provide a broad overview of potential interactions.

Q5: Which experimental methods are recommended for identifying specific off-target proteins of this compound?

Several unbiased, proteome-wide methods can be employed:

  • Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry (MS) can identify proteins that directly bind to an immobilized form of Onradivir.

  • Cellular Thermal Shift Assay (CETSA): This method can detect the engagement of Onradivir with its targets in a cellular context by measuring changes in protein thermal stability upon drug binding.

  • Phenotypic Screening: This approach involves testing the effects of Onradivir across a wide range of cell-based assays to identify unexpected cellular responses, which can then be traced back to their molecular origins.

Data Presentation

Table 1: Summary of this compound Efficacy and Safety from Clinical Trials

ParameterOnradivir GroupOseltamivir GroupPlacebo GroupReference
Median Time to Alleviation of Symptoms (Hours) 38.8342.1763.35[2]
Adverse Events (%) 67%47%55%[2]
Diarrhea Incidence (%) 49%15%23%[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening

Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and ATP to initiate the phosphorylation reaction.

  • Inhibitor Addition: Add the diluted this compound or control (DMSO) to the reaction wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the percent inhibition for each concentration of Onradivir and determine the IC50 value for any kinases that show significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the engagement of this compound with potential intracellular targets in a cellular environment.

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., A549, a human lung carcinoma cell line) with this compound at a desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of a specific protein of interest using Western blotting or quantify the entire soluble proteome using mass spectrometry (MS-CETSA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Onradivir indicates target engagement.

Troubleshooting Guides

Issue 1: High background signal in in vitro kinase assay.

  • Potential Cause: Compound interference with the detection reagent.

  • Troubleshooting Step: Run a control experiment with the compound and the detection reagent in the absence of the kinase to check for any direct effects.

Issue 2: No thermal shift observed in CETSA for a suspected target.

  • Potential Cause:

    • The compound does not engage the target in the tested cell line.

    • The target protein is not expressed at a detectable level.

    • The compound is not cell-permeable.

  • Troubleshooting Step:

    • Confirm target expression using Western blot or qPCR.

    • Assess cell permeability using a PAMPA assay.

    • Use a different cell line with higher target expression.

Issue 3: Numerous non-specific proteins identified in affinity chromatography-MS.

  • Potential Cause: Insufficient washing steps or hydrophobic interactions with the affinity matrix.

  • Troubleshooting Step:

    • Increase the number and stringency of wash steps.

    • Include a non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffers.

    • Use a control experiment with beads that have not been coupled to the drug to identify non-specific binders.

Mandatory Visualizations

Onradivir_On_Target_Pathway cluster_influenza_a_virus Influenza A Virus cluster_host_cell Host Cell PB2 PB2 subunit PB1 PB1 subunit Viral_mRNA Viral mRNA PB2->Viral_mRNA Initiates viral transcription PA PA subunit Host_pre_mRNA Host pre-mRNA (capped) Host_pre_mRNA->PB2 'Cap-snatching' Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Viral_Replication Virus Replication Viral_Proteins->Viral_Replication Onradivir Onradivir monohydrate Onradivir->PB2 Inhibits Off_Target_Investigation_Workflow Start Start: This compound In_Silico In Silico Screening (Target Prediction) Start->In_Silico In_Vitro In Vitro Screening (e.g., Kinase Panels) In_Silico->In_Vitro Guide selection of in vitro panels Cell_Based Cell-Based Assays (e.g., CETSA, Phenotypic Screening) In_Vitro->Cell_Based Validate hits in a cellular context Target_ID Target Identification & Validation (e.g., Affinity Chromatography-MS) Cell_Based->Target_ID Identify unknown targets Biological_Characterization Biological Characterization of Off-Target Effects Target_ID->Biological_Characterization End End: Comprehensive Off-Target Profile Biological_Characterization->End

References

Improving the bioavailability of Onradivir in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on improving the bioavailability of Onradivir (B12427892) in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pre-clinical formulation and evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high oral bioavailability for Onradivir?

While specific details on Onradivir's physicochemical properties are proprietary, it is a small molecule inhibitor of the influenza A virus polymerase PB2 subunit.[1][2] Like many orally administered drugs, its bioavailability can be influenced by factors such as aqueous solubility, dissolution rate, and membrane permeability. Preclinical studies have indicated favorable pharmacokinetic characteristics, but optimizing oral uptake is a key step in drug development.[3]

Q2: What are the initial steps to consider when a pilot in vivo study shows low oral bioavailability of Onradivir?

Low oral bioavailability in an initial animal study warrants a systematic investigation. First, confirm the accuracy of your analytical method for quantifying Onradivir in plasma. Next, assess the compound's solubility and stability in the vehicle used for oral administration. Finally, consider basic formulation strategies to enhance solubility and dissolution rate.

Q3: Which animal models are most appropriate for studying the oral bioavailability of Onradivir?

Rats, particularly Sprague-Dawley or Wistar strains, are commonly used and well-regarded models for initial oral bioavailability and pharmacokinetic studies due to their physiological and metabolic similarities to humans in many aspects of drug absorption.[4] Preclinical pharmacokinetic studies for Onradivir have been conducted in mice, rats, and beagle dogs. The choice of model may also depend on the specific research question and the formulation being tested.

Q4: What are some established formulation strategies to enhance the oral bioavailability of a compound like Onradivir?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[5][6]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[5][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[7]

  • Co-crystals: Forming co-crystals with other molecules can alter the physicochemical properties of the drug to improve solubility and dissolution.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in plasma concentrations between animals Improper dosing technique (e.g., incorrect gavage placement), variability in animal fasting times, or formulation inhomogeneity.Ensure all personnel are proficient in oral gavage techniques. Standardize the fasting period before dosing. For suspensions, ensure vigorous and consistent mixing before each administration.
Low Cmax and AUC after oral administration Poor solubility and/or slow dissolution of Onradivir in the gastrointestinal tract.Employ a formulation strategy to enhance solubility, such as creating a nanosuspension or a solid dispersion. Consider using a vehicle that contains solubilizing agents.
Delayed Tmax Slow dissolution or delayed gastric emptying.Particle size reduction can accelerate dissolution. Ensure the vehicle used does not delay gastric emptying.
Precipitation of Onradivir in the gastrointestinal tract Supersaturation followed by precipitation when a solubilizing vehicle is diluted by gastrointestinal fluids.Investigate the use of precipitation inhibitors in the formulation. Consider lipid-based formulations like SEDDS, which can maintain the drug in a solubilized state.
Discrepancy between in vitro dissolution and in vivo performance The in vitro model does not accurately reflect the complex environment of the gastrointestinal tract (e.g., pH, enzymes, bile salts).Refine the in vitro dissolution method to better mimic in vivo conditions (e.g., using simulated gastric and intestinal fluids). However, in vivo testing remains the definitive measure of bioavailability.

Experimental Protocols

Protocol: Oral Bioavailability Study of Onradivir in Rats

1. Objective: To determine the pharmacokinetic parameters and absolute oral bioavailability of an Onradivir formulation.

2. Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.[10][11]

3. Materials:

  • Onradivir (test formulation and solution for intravenous administration)
  • Vehicle for oral formulation (e.g., 0.5% carboxymethylcellulose)
  • Solvent for IV formulation (e.g., saline with a co-solvent like DMSO, if necessary)
  • Oral gavage needles
  • Syringes
  • Blood collection tubes (with anticoagulant)
  • Centrifuge
  • Analytical equipment for Onradivir quantification (e.g., LC-MS/MS)

4. Study Design:

  • Group 1 (Oral Administration): Administer the Onradivir test formulation via oral gavage at a predetermined dose.
  • Group 2 (Intravenous Administration): Administer Onradivir solution via tail vein injection at a lower dose to serve as a reference for bioavailability calculation.

5. Procedure:

  • Dosing: Administer the respective formulations to each group.
  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.
  • Sample Analysis: Quantify the concentration of Onradivir in the plasma samples using a validated analytical method.

6. Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both oral and IV groups.
  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Quantitative Data

The following table presents illustrative pharmacokinetic data from a hypothetical study in rats, comparing a standard suspension of Onradivir to a nano-formulation designed to improve bioavailability.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) Relative Bioavailability (%)
Standard Suspension 108502.04250100
Nano-formulation 1015001.07650180

Note: This data is for illustrative purposes only and is intended to demonstrate the potential impact of formulation on pharmacokinetic parameters.

Visualizations

Signaling Pathway: Influenza A Virus Replication and Onradivir's Mechanism of Action

G cluster_host_cell Host Cell cluster_nucleus Nucleus Nucleus Nucleus Cytoplasm Cytoplasm Viral_Proteins Viral Proteins Cytoplasm->Viral_Proteins Influenza_Virus Influenza Virus (vRNA) Endosome Endosome Influenza_Virus->Endosome Endocytosis vRNP_complex vRNP Complex (vRNA, NP, PA, PB1, PB2) Endosome->vRNP_complex Uncoating in Cytoplasm vRNP_complex->Nucleus mRNA_synthesis mRNA Synthesis (Transcription) vRNP_complex->mRNA_synthesis cRNA_synthesis cRNA Synthesis (Replication) vRNP_complex->cRNA_synthesis Viral_mRNA Viral mRNA mRNA_synthesis->Viral_mRNA vRNA_synthesis vRNA Synthesis (Replication) cRNA_synthesis->vRNA_synthesis vRNP_complex_new vRNP_complex_new vRNA_synthesis->vRNP_complex_new Assembly of new vRNPs Host_pre_mRNA Host pre-mRNA (5' cap) Capped_primer Capped RNA Primer Host_pre_mRNA->Capped_primer Cap-snatching (PB2 binds 5' cap, PA cleaves) Capped_primer->mRNA_synthesis Primer Viral_mRNA->Cytoplasm Export Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Assembly Progeny_Virions->Influenza_Virus Budding & Release Onradivir Onradivir Onradivir->Host_pre_mRNA Inhibits PB2 binding to 5' cap vRNP_complex_new->Cytoplasm Export vRNP_complex_new->Progeny_Virions

Caption: Influenza A virus replication cycle and the inhibitory action of Onradivir on the PB2 subunit.

Experimental Workflow: Improving Onradivir Bioavailability

G cluster_strategies Formulation Strategies start Start: Low Onradivir Bioavailability physchem Physicochemical Characterization (Solubility, Permeability) start->physchem formulation Formulation Strategy Selection physchem->formulation nanosize Particle Size Reduction (Nanosuspension) formulation->nanosize Poor Dissolution sdd Solid Dispersion formulation->sdd Poor Solubility sedds Lipid-Based Formulation (SEDDS) formulation->sedds Lipophilic Compound invitro In Vitro Dissolution Testing nanosize->invitro sdd->invitro sedds->invitro invivo In Vivo Pharmacokinetic Study (Rat Model) invitro->invivo analysis Data Analysis (Calculate Cmax, AUC, F%) invivo->analysis decision Bioavailability Improved? analysis->decision optimize Optimize Formulation decision->optimize No end End: Optimized Formulation decision->end Yes optimize->formulation

Caption: A systematic workflow for the formulation development and in vivo testing of Onradivir to enhance oral bioavailability.

References

Onradivir Preclinical Development Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Onradivir Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in managing potential side effects observed during animal studies of Onradivir.

Frequently Asked Questions (FAQs)

Q1: What is the most common side effect observed with Onradivir in clinical trials?

A1: In human clinical trials, diarrhea was the most frequently reported treatment-emergent adverse event. In a phase 2 trial, diarrhea was observed in 33-65% of patients in the Onradivir-treated groups compared to 10% in the placebo group. A phase 3 trial reported diarrhea in 49% of participants in the Onradivir group, compared to 23% in the placebo group and 15% in the oseltamivir (B103847) group.

Q2: Has the mechanism of Onradivir-induced diarrhea been elucidated?

A2: The exact mechanism of Onradivir-induced diarrhea has not been published. As Onradivir is an inhibitor of the influenza virus's polymerase basic protein-2 (PB2) subunit, the diarrheal side effect is likely off-target. Potential mechanisms could involve alterations in gut motility, changes in intestinal fluid and electrolyte secretion, or disruption of the normal gut microbiota. Further mechanistic studies in preclinical models are warranted.

Q3: What are the first-line recommendations for managing mild to moderate diarrhea in animal studies?

A3: For mild to moderate diarrhea, initial management should focus on supportive care. This includes ensuring adequate hydration and electrolyte balance. If the diarrhea persists or worsens, pharmacological intervention with anti-diarrheal agents may be considered.

Q4: Are there any prophylactic measures that can be taken to prevent Onradivir-induced diarrhea?

A4: Prophylactic administration of probiotics could be explored. Probiotics can help maintain a healthy gut microbiome, which may be disrupted by Onradivir.[1][2] Studies in dogs have shown that probiotics can be beneficial in managing diarrhea.[3][4]

Troubleshooting Guides

Issue: Unexpectedly high incidence or severity of diarrhea observed.

Possible Cause 1: Animal Model Susceptibility

  • Troubleshooting: Different animal strains or species may have varying sensitivities to drug-induced gastrointestinal effects. Review the literature for the gastrointestinal sensitivity of the specific rodent strain being used. Consider a pilot study with a different strain to assess susceptibility.

Possible Cause 2: Dosing Vehicle or Formulation Issues

  • Troubleshooting: The vehicle used for drug administration can sometimes cause gastrointestinal upset. Run a vehicle-only control group to rule out this possibility. Ensure the formulation is homogenous and the dosing is accurate. The volume administered by oral gavage should not exceed recommended limits (e.g., 1 ml/100 g body weight for rodents).[5]

Possible Cause 3: Environmental Stressors

  • Troubleshooting: Stress can exacerbate gastrointestinal issues in animals. Ensure housing conditions, handling procedures, and experimental manipulations are consistent and minimally stressful.

Issue: Standard anti-diarrheal agents are not effective.

Possible Cause 1: Inappropriate Drug or Dosage

  • Troubleshooting: The choice and dose of the anti-diarrheal agent are critical. Loperamide is a commonly used mu-opioid receptor agonist that reduces gut motility.[6][7] Eluxadoline (B110093), a mixed mu- and kappa-opioid receptor agonist and delta-opioid receptor antagonist, offers an alternative mechanism.[8][9][10] Ensure the dosage is appropriate for the species being studied (see Experimental Protocols section).

Possible Cause 2: Severe, Secretory Diarrhea

  • Troubleshooting: If the diarrhea is profuse and watery, it may have a significant secretory component. Agents that primarily reduce motility might be less effective. Consider investigating agents that target intestinal secretion.

Data Presentation

Table 1: Incidence of Diarrhea in Onradivir Clinical Trials

Clinical Trial PhaseOnradivir DoseIncidence of DiarrheaPlacebo IncidenceComparator (Oseltamivir) Incidence
Phase 2200 mg BID, 400 mg BID, 600 mg QD33-65%10%N/A
Phase 3600 mg49%23%15%

Experimental Protocols

Protocol 1: Assessment and Scoring of Diarrhea in Rodent Models
  • Animal Housing: House animals individually for accurate monitoring of fecal output.

  • Observation Period: Observe animals at regular intervals (e.g., every 2 hours) for the first 8 hours post-Onradivir administration, and then every 4 hours for the next 16 hours.

  • Fecal Consistency Scoring:

    • 0 = Normal, well-formed pellets

    • 1 = Soft, partially formed pellets

    • 2 = Unformed, semi-solid feces

    • 3 = Watery, liquid feces

  • Data Collection: Record the fecal score for each animal at each observation point. The sum of the scores over a 24-hour period can be used as a quantitative measure of diarrhea severity.

Protocol 2: Management of Onradivir-Induced Diarrhea with Loperamide
  • Induction of Diarrhea: Administer Onradivir at the desired dose.

  • Intervention: Upon observation of a fecal score of 2 or 3, administer loperamide. A suggested oral dose for mice is in the range of 0.082 - 0.42 mg/kg.[6][7]

  • Control Groups:

    • Group 1: Vehicle control

    • Group 2: Onradivir + Vehicle

    • Group 3: Onradivir + Loperamide

  • Monitoring: Continue to monitor fecal consistency and score as described in Protocol 1.

  • Outcome Measures: Compare the cumulative diarrhea scores and the time to resolution of diarrhea between the treatment and control groups.

Protocol 3: Prophylactic Use of Probiotics
  • Probiotic Administration: Begin administration of a commercially available rodent probiotic supplement in the drinking water or feed 7 days prior to the start of the Onradivir study.

  • Onradivir Administration: Administer Onradivir at the desired dose while continuing the probiotic supplementation.

  • Control Groups:

    • Group 1: Vehicle control

    • Group 2: Onradivir + No Probiotics

    • Group 3: Onradivir + Probiotics

  • Monitoring and Outcome Measures: Assess the incidence and severity of diarrhea as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_dosing Dosing and Observation cluster_analysis Data Analysis animal_randomization Animal Randomization group_assignment Group Assignment (Control, Onradivir, Onradivir + Treatment) animal_randomization->group_assignment acclimation Acclimation Period group_assignment->acclimation onradivir_admin Onradivir Administration acclimation->onradivir_admin diarrhea_onset Onset of Diarrhea onradivir_admin->diarrhea_onset monitoring Fecal Scoring and Clinical Observation onradivir_admin->monitoring intervention Intervention (Loperamide/Eluxadoline/Probiotics) diarrhea_onset->intervention If diarrhea observed intervention->monitoring data_collection Data Collection monitoring->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis endpoint Endpoint Evaluation (Diarrhea Score, Time to Resolution) statistical_analysis->endpoint

Caption: Experimental workflow for managing Onradivir-induced diarrhea.

loperamide_pathway loperamide Loperamide mu_receptor μ-Opioid Receptor (in Myenteric Plexus) loperamide->mu_receptor acetylcholine_release ↓ Acetylcholine Release mu_receptor->acetylcholine_release prostaglandin_release Prostaglandin (B15479496) Release mu_receptor->prostaglandin_release peristalsis ↓ Peristalsis acetylcholine_release->peristalsis prostaglandin_release->peristalsis intestinal_transit_time ↑ Intestinal Transit Time peristalsis->intestinal_transit_time water_absorption ↑ Water and Electrolyte Absorption intestinal_transit_time->water_absorption diarrhea_relief Diarrhea Relief water_absorption->diarrhea_relief

Caption: Loperamide's mechanism of action in reducing diarrhea.

eluxadoline_pathway eluxadoline Eluxadoline mu_receptor μ-Opioid Receptor Agonist eluxadoline->mu_receptor kappa_receptor κ-Opioid Receptor Agonist eluxadoline->kappa_receptor delta_receptor δ-Opioid Receptor Antagonist eluxadoline->delta_receptor gut_motility ↓ Gut Motility mu_receptor->gut_motility fluid_secretion ↓ Fluid Secretion mu_receptor->fluid_secretion visceral_hypersensitivity ↓ Visceral Hypersensitivity kappa_receptor->visceral_hypersensitivity constipation_mitigation Mitigation of Constipation delta_receptor->constipation_mitigation diarrhea_relief Diarrhea Relief gut_motility->diarrhea_relief fluid_secretion->diarrhea_relief

Caption: Eluxadoline's mixed opioid receptor mechanism of action.

References

Validation & Comparative

Onradivir Monohydrate Demonstrates Superior In Vitro Efficacy Against Influenza A Compared to Oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data reveals that onradivir (B12427892) monohydrate (ZSP1273) exhibits significantly greater in vitro potency against influenza A virus strains than the established antiviral oseltamivir (B103847). This comparison, aimed at researchers, scientists, and drug development professionals, highlights the potential of onradivir as a powerful new agent in the fight against influenza.

Onradivir monohydrate, a small molecule inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, has demonstrated potent antiviral activity, including against strains resistant to current treatments.[1][2] Oseltamivir, a widely used neuraminidase inhibitor, works by preventing the release of new virus particles from infected cells.[3][4] The differing mechanisms of action suggest that onradivir could be effective where oseltamivir's efficacy is compromised by resistance.

In Vitro Efficacy: A Quantitative Comparison

The in vitro efficacy of antiviral compounds is commonly measured by the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). The IC50 value indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, while the EC50 value represents the concentration required to produce 50% of the maximum possible effect.

A preclinical study of onradivir (ZSP1273) established its potent inhibitory activity. The EC50 values for onradivir against normal influenza A virus strains (H1N1 and H3N2) ranged from 0.01 nM to 0.063 nM.[4] The study also reported an IC50 value of 0.562 ± 0.116 nM for the inhibition of RNA polymerase activity.[4] Notably, the research concluded that the in vitro EC50 values of onradivir were superior to those of oseltamivir.[4] Furthermore, onradivir has shown efficacy against oseltamivir-resistant and baloxavir-resistant influenza strains.[4]

Oseltamivir's in vitro efficacy varies depending on the influenza strain. For influenza A/H1N1, IC50 values for oseltamivir carboxylate (the active metabolite of oseltamivir) are typically in the low nanomolar range. One study reported IC50 values of approximately 10 nM against a viral influenza A neuraminidase (H1N1-NA).[5] Another source indicated a median IC50 of 2.5 nM against influenza A/H1N1 clinical isolates.[6] For influenza A/H3N2, the median IC50 has been reported as 0.96 nM.[6]

The following table summarizes the available in vitro efficacy data for this compound and oseltamivir against influenza A strains.

Antiviral AgentTargetInfluenza A Strain(s)MetricValue (nM)
Onradivir (ZSP1273) RNA Polymerase PB2H1N1, H3N2EC500.01 - 0.063
RNA PolymeraseNot specifiedIC500.562 ± 0.116
Oseltamivir Carboxylate NeuraminidaseA/H1N1IC50~10
NeuraminidaseA/H1N1 (clinical isolates)IC502.5 (median)
NeuraminidaseA/H3N2 (clinical isolates)IC500.96 (median)

Experimental Protocols

The in vitro efficacy data for onradivir and oseltamivir are typically generated using standardized virological assays. The primary methods include plaque reduction assays and neuraminidase inhibition assays, often utilizing Madin-Darby Canine Kidney (MDCK) cells, which are highly susceptible to influenza virus infection.[7][8]

Plaque Reduction Assay

The plaque reduction assay is a fundamental method used to quantify the infectivity of a virus and the efficacy of an antiviral agent.

Methodology:

  • Cell Seeding: MDCK cells are seeded in multi-well plates and cultured to form a confluent monolayer.[7]

  • Virus Infection: The cell monolayer is infected with a known concentration of influenza virus.[7]

  • Compound Treatment: Following viral adsorption, the cells are washed and overlaid with a semi-solid medium (such as agarose (B213101) or Avicel) containing serial dilutions of the antiviral compound being tested.[7]

  • Incubation: The plates are incubated for a period that allows for viral replication and the formation of plaques, which are localized areas of cell death caused by the virus.[7]

  • Plaque Visualization: The cell monolayer is then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques is counted for each drug concentration, and the EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no drug).[8]

Neuraminidase Inhibition Assay

This assay is specific for neuraminidase inhibitors like oseltamivir and measures the direct inhibition of the viral enzyme.

Methodology:

  • Enzyme and Substrate Preparation: A standardized amount of influenza neuraminidase is prepared. A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.[5]

  • Inhibitor Incubation: The neuraminidase enzyme is incubated with serial dilutions of the inhibitor (e.g., oseltamivir carboxylate).

  • Enzymatic Reaction: The MUNANA substrate is added to the enzyme-inhibitor mixture. The neuraminidase cleaves the substrate, releasing a fluorescent product.[5]

  • Fluorescence Measurement: The fluorescence is measured using a plate reader. The intensity of the fluorescence is proportional to the neuraminidase activity.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined as the concentration that reduces neuraminidase activity by 50%.[5]

Mechanism of Action and Experimental Workflow Diagrams

The distinct mechanisms of action of onradivir and oseltamivir are a key factor in their differing efficacy profiles and their potential for use in combination therapy.

Mechanism of Action cluster_Onradivir Onradivir (PB2 Inhibitor) cluster_Oseltamivir Oseltamivir (Neuraminidase Inhibitor) Onradivir Onradivir PB2 PB2 Subunit of RNA Polymerase Onradivir->PB2 Binds to Cap_Snatching Cap-Snatching Blocked PB2->Cap_Snatching Viral_mRNA_Synthesis Viral mRNA Synthesis Inhibited Cap_Snatching->Viral_mRNA_Synthesis Prevents Oseltamivir Oseltamivir Carboxylate Neuraminidase Neuraminidase Oseltamivir->Neuraminidase Inhibits Virion_Release Virion Release Blocked Neuraminidase->Virion_Release

Caption: Mechanisms of action for Onradivir and Oseltamivir.

Plaque_Reduction_Assay_Workflow A Seed MDCK cells in wells B Infect with Influenza Virus A->B C Add overlay with serial dilutions of antiviral drug B->C D Incubate to allow plaque formation C->D E Fix and stain cells D->E F Count plaques and calculate EC50 E->F

Caption: Workflow for a typical plaque reduction assay.

Conclusion

The available in vitro data strongly suggest that this compound is a highly potent inhibitor of influenza A virus, with efficacy surpassing that of oseltamivir in preclinical studies.[4] Its novel mechanism of action targeting the viral polymerase PB2 subunit makes it a promising candidate for further development, particularly in the context of emerging resistance to existing antiviral drugs. The detailed experimental protocols provide a framework for the continued evaluation of onradivir and other novel anti-influenza compounds. Further clinical studies are necessary to confirm these in vitro findings and to fully assess the therapeutic potential of this compound in the treatment of influenza A infections.

References

ZSP1273: A Promising Alternative Against Baloxavir-Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of antiviral resistance poses a significant challenge to the effective management of influenza infections. Baloxavir (B560136) marboxil, a cap-dependent endonuclease inhibitor targeting the polymerase acidic (PA) subunit of the influenza virus, has demonstrated clinical efficacy. However, the rise of baloxavir-resistant strains, often characterized by the I38T substitution in the PA protein, necessitates the development of novel antiviral agents with different mechanisms of action.[1][2][3][4][5] ZSP1273, a novel small-molecule inhibitor of the influenza A virus RNA polymerase, has emerged as a potent candidate with significant activity against these resistant variants.[6][7][8] This guide provides a comprehensive comparison of the preclinical activity of ZSP1273 against baloxavir-resistant influenza strains, supported by available experimental data.

Mechanism of Action: A Tale of Two Polymerase Inhibitors

ZSP1273 and baloxavir both target the influenza virus RNA polymerase complex, a crucial enzyme for viral replication, but they act on different subunits. This difference in targeting is the basis for ZSP1273's efficacy against baloxavir-resistant viruses.

  • ZSP1273: Targets the PB2 subunit of the influenza A polymerase, specifically inhibiting the cap-binding activity required for the "cap-snatching" process.[9][10] This process is essential for the initiation of viral mRNA synthesis.

  • Baloxavir: The active form, baloxavir acid, inhibits the endonuclease activity of the PA subunit, which is also involved in the "cap-snatching" mechanism.[1] Resistance mutations, such as I38T, reduce the binding affinity of baloxavir to the PA subunit, thereby diminishing its inhibitory effect.[3][4]

G cluster_influenza_polymerase Influenza Virus RNA Polymerase Complex cluster_host_factors Host Cell Factors cluster_inhibitors Antiviral Inhibitors PB2 PB2 Subunit PB1 PB1 Subunit PA PA Subunit PB2->PA Cap Cleavage PA->PB1 Viral mRNA Synthesis Host_mRNA Host pre-mRNA with 5' cap Host_mRNA->PB2 Cap Binding ZSP1273 ZSP1273 ZSP1273->PB2 Inhibits Cap Binding Baloxavir Baloxavir Acid Baloxavir->PA Inhibits Endonuclease Activity G cluster_workflow CPE Assay Workflow P1 Seed MDCK cells in 96-well plates P2 Prepare serial dilutions of ZSP1273 and control drugs P1->P2 P3 Infect cells with influenza virus (wild-type or resistant strain) P2->P3 P4 Add drug dilutions to the infected cells P3->P4 P5 Incubate for 48-72 hours P4->P5 P6 Assess cell viability (e.g., using CCK-8 assay) P5->P6 P7 Calculate EC₅₀ values P6->P7

References

Head-to-head comparison of PB2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Influenza PB2 Inhibitors for Researchers and Drug Development Professionals

The PB2 subunit of the influenza virus RNA-dependent RNA polymerase is a critical component for viral replication, making it a prime target for novel antiviral therapeutics. PB2 inhibitors disrupt the "cap-snatching" mechanism, a process essential for the synthesis of viral mRNA, thereby halting the proliferation of the virus.[1] This guide provides a head-to-head comparison of key PB2 inhibitors, presenting available experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

Mechanism of Action of PB2 Inhibitors

The influenza virus RNA polymerase is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[2][3] The PB2 subunit's primary role is to bind to the 5' cap of host pre-mRNAs.[1][4] This "stolen" cap is then used as a primer to initiate the transcription of the viral genome by the PB1 subunit. PB2 inhibitors are designed to block the cap-binding domain of the PB2 subunit, thus preventing the initiation of viral mRNA synthesis and subsequent viral replication.[1][5] This mechanism of action is distinct from other classes of anti-influenza drugs, such as neuraminidase inhibitors, which act at a later stage of the viral life cycle.[3]

PB2_Inhibitor_Mechanism cluster_host_cell Host Cell Host pre-mRNA Host pre-mRNA Viral RNA Polymerase Viral Polymerase (PB1, PA, PB2) Host pre-mRNA->Viral RNA Polymerase Cap-snatching Viral mRNA Viral mRNA Viral RNA Polymerase->Viral mRNA Transcription PB2_Inhibitor PB2 Inhibitor PB2_Inhibitor->Viral RNA Polymerase Inhibition of cap-binding Viral Proteins Viral Proteins Viral mRNA->Viral Proteins Translation Progeny Virions Progeny Virions Viral Proteins->Progeny Virions Assembly

Caption: Mechanism of action of PB2 inhibitors.

Head-to-Head Comparison of PB2 Inhibitors

This section provides a comparative overview of several PB2 inhibitors based on available preclinical and clinical data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

In Vitro Activity of PB2 Inhibitors

The following table summarizes the in vitro antiviral activity of selected PB2 inhibitors against various influenza A virus strains.

InhibitorVirus StrainAssay TypeCell LineIC50/EC50Reference
Pimodivir (VX-787) A/Puerto Rico/8/34 (H1N1)CPE InhibitionMDCK0.07-0.09 µM (IC50)[6][7]
A/Hong Kong/8/68 (H3N2)CPE InhibitionMDCK0.04-0.07 µM (IC50)[6][7]
Multiple Influenza A strainsCell-based assay-0.13-3.2 nM (EC50)[6]
PB2-39 H1N1, H3N2, H5N1, H7N7, H7N9, H9N2--Various[5]
H9N2--Highest susceptibility[5]
CC-42344 A/PR/8/34 (H1N1)--<3.2 nM (EC50)[8]
A/California/04/2009 (H1N1)--0.5 nM (EC50)[8]
A/AICHI/2/68 (H3N2)--0.2 nM (EC50)[8]
A/HK/2369/09 H274Y (Oseltamivir-resistant H1N1)--0.5 nM (EC50)[8]
A/PR/8/34 I38T (Baloxavir-resistant H1N1)--0.5 nM (EC50)[8]
Compound 11D4 H1N1CPE Inhibition-0.30 µM (EC50)[9][10]
Compound 12C5 H1N1CPE Inhibition-67.65 µM (EC50)[9][10]
Compound 21A5 H1N1CPE Inhibition-0.30 µM (EC50)[9][10]
Compound 21B1 H1N1CPE Inhibition-0.30 µM (EC50)[9][10]
In Vivo Efficacy of PB2 Inhibitors

The table below outlines the in vivo efficacy of some PB2 inhibitors in mouse models of influenza infection.

InhibitorVirus StrainAnimal ModelTreatment RegimenKey FindingsReference
Pimodivir (VX-787) A/Puerto Rico/8/34BALB/c mice30 mg/kg BID for 10 days, initiated 48h post-infectionProvided protective benefits when oseltamivir (B103847) was no longer effective.[11]
PB2-39 H1N1, H5N1, H7N9Mouse models-Provided protection against infection and reduced viral load in the lungs.[5]
Compound 4 (Acyclic β-amino acid) Multiple influenza A strains (incl. H1N1, H5N1)Mouse model-Showed strong efficacy even when treatment was initiated 48h after infection.[12]
Binding Affinity of PB2 Inhibitors

The binding affinity of inhibitors to the PB2 protein is a key determinant of their potency. Surface Plasmon Resonance (SPR) is a common technique used to measure this interaction.

InhibitorBinding TargetKD (dissociation constant)Reference
Pimodivir (VX-787) PB2 protein0.152 µM[6]
Compound I (Pimodivir analog) PB2 protein1.398 µM[6][7]
Compound II (Pimodivir analog) PB2 protein1.670 µM[6][7]
PB2-39 PB2cap196 nM[5]
m7GTP (natural ligand) PB2cap177 µM[5]
Compound 11D4 PB2 CBD of H1N10.21 µM[9][10]
Compound 12C5 PB2 CBD of H1N16.77 µM[9][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are outlines of key assays used in the evaluation of PB2 inhibitors.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the in vitro antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.

CPE_Assay_Workflow cluster_workflow CPE Inhibition Assay Workflow Cell_Seeding Seed cells (e.g., MDCK) in 96-well plates Compound_Addition Add serial dilutions of test compound Cell_Seeding->Compound_Addition Virus_Infection Infect cells with influenza virus Compound_Addition->Virus_Infection Incubation Incubate for a defined period (e.g., 48-72h) Virus_Infection->Incubation CPE_Observation Observe and quantify cytopathic effect (CPE) Incubation->CPE_Observation Data_Analysis Calculate IC50 value CPE_Observation->Data_Analysis

Caption: Workflow for a CPE inhibition assay.

Protocol:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in 96-well plates until they form a confluent monolayer.

  • Compound Preparation: The PB2 inhibitor is serially diluted to a range of concentrations.

  • Infection: The cell culture medium is replaced with a medium containing the test compound and a predetermined titer of influenza virus. Control wells with no virus, virus only, and compound only are included.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 48-72 hours.

  • Quantification of CPE: The cytopathic effect is quantified using methods such as crystal violet staining or a cell viability assay (e.g., MTT assay).

  • Data Analysis: The concentration of the inhibitor that protects 50% of the cells from virus-induced death (IC50) is calculated from the dose-response curve.[6][7][9][10]

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., PB2 protein) and an analyte (e.g., PB2 inhibitor).

SPR_Assay_Workflow cluster_workflow SPR Assay Workflow Immobilization Immobilize purified PB2 protein on a sensor chip Analyte_Injection Inject serial dilutions of the PB2 inhibitor (analyte) Immobilization->Analyte_Injection Association Monitor the association phase (binding) Analyte_Injection->Association Dissociation Inject buffer to monitor the dissociation phase Association->Dissociation Regeneration Regenerate the sensor surface Dissociation->Regeneration Data_Analysis Analyze sensorgrams to determine KD, kon, and koff Regeneration->Data_Analysis

Caption: Workflow for an SPR assay.

Protocol:

  • Protein Immobilization: Recombinant PB2 protein is immobilized on the surface of a sensor chip.

  • Analyte Preparation: The PB2 inhibitor is prepared in a series of concentrations in a suitable running buffer.

  • Binding Measurement: The inhibitor solutions are injected sequentially over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is monitored in real-time to generate a sensorgram.

  • Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as koff/kon.[6][9][10]

Concluding Remarks

PB2 inhibitors represent a promising class of antiviral agents with a mechanism of action that is complementary to existing influenza therapies. The data presented in this guide highlights the potent in vitro and in vivo activity of several PB2 inhibitors against a broad range of influenza A strains, including those resistant to other antivirals. Continued research and head-to-head clinical trials will be essential to fully elucidate the therapeutic potential of these compounds and to identify the most promising candidates for the treatment and prevention of influenza.

References

Onradivir Monohydrate: A Comparative Guide to Cross-Resistance in Influenza A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Onradivir (B12427892) monohydrate, a novel antiviral agent, in the context of cross-resistance with existing influenza A therapies. As antiviral resistance poses a significant challenge to global health, understanding the performance of new therapeutic candidates against resistant viral strains is paramount. This document objectively compares Onradivir's efficacy with that of neuraminidase inhibitors, supported by available experimental data, and details the methodologies for key experiments.

Introduction to Onradivir Monohydrate and Antiviral Resistance

This compound, also known as ZSP1273, is a potent, orally administered small-molecule inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit.[1][2] By targeting a different viral protein than the widely used neuraminidase inhibitors, Onradivir presents a promising alternative for the treatment of influenza A, particularly in the face of growing resistance to current drugs.[1][3][4] The emergence of influenza strains with reduced susceptibility to neuraminidase inhibitors, such as oseltamivir (B103847), underscores the urgent need for new antivirals with distinct mechanisms of action.[5][6]

Mechanism of Action: A Tale of Two Targets

The antiviral activity of Onradivir and neuraminidase inhibitors stems from their ability to disrupt different stages of the influenza virus life cycle.

This compound: Inhibiting Viral Replication at its Core

Onradivir targets the PB2 subunit of the viral RNA polymerase complex.[1][2] This complex is essential for the transcription and replication of the viral genome. The PB2 subunit has a "cap-binding" domain that snatches the 5' cap structures from host cell messenger RNAs (mRNAs). This "cap-snatching" process is a critical step for the initiation of viral mRNA synthesis. By binding to the PB2 cap-binding domain, Onradivir effectively blocks this process, thereby halting viral gene transcription and replication.[2]

Neuraminidase Inhibitors: Preventing Viral Spread

Neuraminidase inhibitors, such as oseltamivir, zanamivir, and peramivir, target the viral neuraminidase (NA) enzyme on the surface of the influenza virus.[6] Neuraminidase is responsible for cleaving sialic acid residues from the surface of infected cells and newly formed viral particles. This cleavage is crucial for the release of progeny virions from the infected cell and prevents their aggregation, thus allowing the virus to spread to other cells. By inhibiting neuraminidase activity, these drugs trap the newly formed viruses on the cell surface, preventing their release and spread.[6]

Comparative Efficacy and Cross-Resistance Profile

Clinical and preclinical studies have demonstrated the efficacy of Onradivir against both wild-type and neuraminidase inhibitor-resistant influenza A strains.

In Vitro Susceptibility Data

The following table summarizes the in vitro efficacy of Onradivir (ZSP1273) and oseltamivir against various influenza A strains. Of particular note is Onradivir's potent activity against strains known to be resistant to oseltamivir.

Antiviral AgentInfluenza A StrainGenotype/PhenotypeEC50 (nM)Fold Change in EC50 vs. Wild-TypeCitation
Onradivir (ZSP1273) H1N1Wild-Type0.01 - 0.063-[7]
H3N2Wild-Type0.01 - 0.063-[7]
Multiple StrainsOseltamivir-ResistantSensitiveNot specified[7]
Oseltamivir H1N1Wild-Type~1.2-[8]
H1N1H275Y Mutant>100>80[9]
H3N2Wild-Type~0.5-[8]
H3N2E119V Mutant~0.43 (μM)~10[9]
H3N2R292K Mutant>30>60[9]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Clinical Trial Data

A Phase 3 clinical trial comparing Onradivir to oseltamivir and a placebo in adults with acute uncomplicated influenza A infection demonstrated that Onradivir had a curative efficacy similar to oseltamivir.[3][10] The median time to alleviation of symptoms was significantly shorter in the Onradivir group compared to the placebo group and was comparable to the oseltamivir group.[3]

Treatment GroupMedian Time to Alleviation of Symptoms (hours)Hazard Ratio vs. Placebo (95% CI)Hazard Ratio vs. Oseltamivir (95% CI)Citation
Onradivir (600 mg once daily) 38.81.53 (1.27–1.85)1.12 (0.93–1.35)[3]
Oseltamivir (75 mg twice daily) 42.2--[3]
Placebo 63.4--[3]

Mechanisms of Resistance

Understanding the genetic basis of resistance is crucial for predicting the long-term utility of antiviral drugs.

Onradivir and PB2 Inhibitor Resistance

Resistance to PB2 inhibitors like Onradivir can emerge through mutations in the PB2 subunit of the viral polymerase. Studies on the similar PB2 inhibitor pimodivir (B611791) have identified resistance-conferring mutations in the cap-binding and mid-link domains of the PB2 protein. These mutations likely alter the drug-binding site, reducing the inhibitor's efficacy.

Oseltamivir and Neuraminidase Inhibitor Resistance

Resistance to oseltamivir is well-characterized and primarily arises from single amino acid substitutions in the neuraminidase enzyme.[6] The most common mutation in H1N1 strains is H275Y.[6][11] In H3N2 viruses, mutations such as E119V and R292K have been associated with oseltamivir resistance.[9] These mutations prevent the effective binding of oseltamivir to the neuraminidase active site.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to assess antiviral efficacy and resistance.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[12]

  • Reagents and Materials:

    • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.[13]

    • Fluorescent Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[12][13]

    • Stop Solution: Freshly prepared solution of 0.1 M Glycine-NaOH (pH 10.7) in 25% ethanol.

    • 96-well black, flat-bottom microplates.

    • Fluorometer.

  • Procedure:

    • Prepare serial dilutions of the test compounds (e.g., Onradivir, oseltamivir) in the assay buffer.

    • Add the diluted compounds to the wells of the 96-well plate. Include wells with assay buffer only as a no-inhibitor control.

    • Add a standardized amount of influenza virus (with known neuraminidase activity) to each well.

    • Initiate the reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence intensity using a fluorometer (excitation ~365 nm, emission ~450 nm).

    • The 50% inhibitory concentration (IC50) is calculated by determining the concentration of the compound that reduces the neuraminidase activity by 50% compared to the no-inhibitor control.[12]

Plaque Reduction Assay

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50).[14][15]

  • Reagents and Materials:

    • Madin-Darby Canine Kidney (MDCK) cells.[14][15]

    • Cell culture medium (e.g., DMEM) with supplements.

    • Influenza virus stock.

    • Overlay medium (e.g., containing agarose (B213101) or Avicel) with TPCK-trypsin.[14][15]

    • Crystal violet staining solution.

    • 6-well or 12-well tissue culture plates.

  • Procedure:

    • Seed MDCK cells in tissue culture plates to form a confluent monolayer.[14]

    • Prepare serial dilutions of the test compound in serum-free medium.

    • Infect the MDCK cell monolayers with a standardized amount of influenza virus for 1 hour at 37°C.[15]

    • Remove the virus inoculum and wash the cells.

    • Add the overlay medium containing the different concentrations of the test compound to the respective wells.[14]

    • Incubate the plates at 37°C for 2-3 days until viral plaques are visible.

    • Fix the cells with a solution like 10% formalin.

    • Remove the overlay and stain the cells with crystal violet. Plaques will appear as clear zones against the stained cell monolayer.

    • Count the number of plaques in each well.

    • The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.[16]

Visualizing the Mechanisms and Workflows

Diagram 1: Influenza A Virus Replication and Antiviral Targets

G Influenza A Virus Replication Cycle and Antiviral Targets cluster_cell Host Cell cluster_drugs Antiviral Intervention Entry Virus Entry (Endocytosis) Uncoating Uncoating Entry->Uncoating Transcription_Replication Viral RNA Transcription & Replication (in Nucleus) Uncoating->Transcription_Replication Translation Viral Protein Synthesis Transcription_Replication->Translation Assembly Virion Assembly Translation->Assembly Budding_Release Virion Budding & Release Assembly->Budding_Release Onradivir Onradivir (PB2 Inhibitor) Onradivir->Transcription_Replication Inhibits Oseltamivir Oseltamivir (NA Inhibitor) Oseltamivir->Budding_Release Inhibits

Caption: Antiviral targets in the influenza A virus life cycle.

Diagram 2: Neuraminidase Inhibition Assay Workflow

G Workflow of Neuraminidase Inhibition Assay Start Start Prepare_Reagents Prepare Serial Dilutions of Antiviral Compound Start->Prepare_Reagents Add_Virus Add Influenza Virus (Neuraminidase Source) Prepare_Reagents->Add_Virus Add_Substrate Add Fluorescent Substrate (MUNANA) Add_Virus->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Key steps in the fluorescence-based neuraminidase inhibition assay.

Conclusion

The emergence of antiviral resistance is a continuous threat to the effective management of influenza infections. This compound, with its distinct mechanism of action targeting the viral PB2 polymerase subunit, demonstrates significant promise as a new therapeutic option. The available data indicates that Onradivir retains its potency against influenza A strains that have developed resistance to neuraminidase inhibitors like oseltamivir. This lack of cross-resistance is a critical advantage. Further comprehensive studies detailing the in vitro and in vivo efficacy of Onradivir against a broader panel of neuraminidase inhibitor-resistant strains will be invaluable. The development of Onradivir and other novel antivirals with different targets is essential for strengthening our preparedness against both seasonal and pandemic influenza.

References

Lack of Publicly Available In Vivo Imaging Data for Onradivir

Author: BenchChem Technical Support Team. Date: December 2025

As of December 2025, a comprehensive review of publicly accessible scientific literature and clinical trial data reveals a lack of specific in vivo imaging studies for the novel influenza antiviral, Onradivir (B12427892). While clinical trials have established its efficacy and safety profile against influenza A, direct comparative studies using in vivo imaging modalities to visualize its therapeutic effect against other antivirals have not been published.

This guide will, therefore, present the available comparative clinical data for Onradivir against oseltamivir (B103847) and a placebo. Furthermore, it will provide a detailed, exemplary experimental protocol and workflow for how in vivo imaging could be employed to compare Onradivir with other antiviral agents, based on established methodologies in the field of antiviral drug development.[1][2][3][4]

Onradivir: Mechanism of Action

Onradivir is a small molecule inhibitor that targets the polymerase basic protein 2 (PB2) subunit of the influenza A virus's RNA polymerase.[5][6][7] By binding to the cap-binding domain of PB2, Onradivir prevents the virus from "snatching" the 5' cap structures from host cell pre-messenger RNAs (mRNAs). This cap-snatching process is essential for the initiation of viral mRNA synthesis and subsequent viral replication. By inhibiting this crucial step, Onradivir effectively halts the production of new viral particles.[5][6][8][9]

cluster_host_cell Host Cell cluster_influenza_virus Influenza A Virus Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2_subunit PB2 Subunit Host_pre_mRNA->PB2_subunit Cap-snatching Viral_RNA_Polymerase Viral RNA Polymerase (PA, PB1, PB2) Viral_RNA_Polymerase->PB2_subunit Viral_mRNA_Synthesis Viral mRNA Synthesis PB2_subunit->Viral_mRNA_Synthesis Initiates Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication Onradivir Onradivir Onradivir->PB2_subunit Inhibits

Mechanism of action of Onradivir.

Clinical Efficacy and Safety Comparison

Phase 2 and Phase 3 clinical trials have provided quantitative data on the efficacy and safety of Onradivir compared to the neuraminidase inhibitor oseltamivir and a placebo in adults with uncomplicated influenza A infection.[5][7][10][11]

Table 1: Comparison of Efficacy in Adults with Uncomplicated Influenza A
EndpointOnradivir (600 mg, once daily)Oseltamivir (75 mg, twice daily)Placebo
Median Time to Alleviation of Symptoms (TTAS) 38.83 hours[7][10][11]42.17 hours[7][10]63.35 hours[7][10][11]
Reduction in TTAS vs. Placebo 24.52 hours[7][10]Not directly reported as primary comparisonN/A

Data from a Phase 3, multicenter, randomized, double-blind, controlled trial in China.[7]

Table 2: Comparison of Safety Profiles
Adverse EventOnradivir (600 mg, once daily)Oseltamivir (75 mg, twice daily)Placebo
Any Adverse Event 67%[7][10]47%[7][10]55%[7][10]
Diarrhea 49%[7][10]15%[7][10]23%[7][10]

Note: Most instances of diarrhea in the Onradivir group were reported as mild (Grade 1 or 2), with a median duration of 2 days, and resolved without medication.[7][10]

Hypothetical In Vivo Imaging Comparison of Onradivir and a Comparator Antiviral

To address the prompt's core requirement for in vivo imaging, this section outlines a detailed, albeit hypothetical, experimental protocol for comparing Onradivir with another antiviral agent (e.g., a neuraminidase inhibitor like oseltamivir or another polymerase inhibitor) using bioluminescence imaging (BLI) in a mouse model of influenza. BLI is a powerful and widely used technique for longitudinally monitoring viral replication dynamics in small animal models and assessing the efficacy of antiviral drugs.[1][3][4]

Experimental Protocol: Comparative In Vivo Bioluminescence Imaging

1. Objective: To non-invasively visualize and quantify the antiviral efficacy of Onradivir compared to a comparator antiviral in mice infected with a luciferase-expressing influenza A virus.

2. Materials:

  • Animal Model: Immunocompromised or specific-pathogen-free mice (e.g., BALB/c), 6-8 weeks old.
  • Virus: A recombinant influenza A virus engineered to express a luciferase reporter gene (e.g., firefly luciferase).
  • Antivirals: Onradivir, Comparator Antiviral (e.g., oseltamivir).
  • Substrate: D-luciferin for bioluminescence imaging.
  • Equipment: In vivo imaging system (IVIS) or similar, capable of detecting bioluminescence.

3. Experimental Groups (n=10 mice per group):

  • Group A: Virus + Vehicle (Control)
  • Group B: Virus + Onradivir
  • Group C: Virus + Comparator Antiviral

4. Procedure:

  • Infection: Mice are intranasally inoculated with a sublethal dose of the luciferase-expressing influenza A virus.
  • Treatment: Antiviral treatment is initiated at a clinically relevant time point (e.g., 24 hours post-infection).
  • Onradivir is administered orally once daily.
  • Comparator Antiviral is administered according to its established effective regimen.
  • The vehicle control group receives the same vehicle used to dissolve the antivirals.
  • In Vivo Imaging:
  • Imaging is performed at multiple time points post-infection (e.g., Days 1, 2, 3, 5, and 7).
  • Prior to imaging, mice are intraperitoneally injected with D-luciferin (e.g., 150 mg/kg).
  • After a short incubation period (10-15 minutes), anesthetized mice are placed in the imaging chamber.
  • Bioluminescence images are acquired using a sensitive CCD camera. Exposure times are kept consistent across all animals and time points.
  • Data Analysis:
  • Regions of interest (ROIs) are drawn around the thoracic region (lungs) to quantify the bioluminescent signal (photon flux).
  • The mean photon flux for each group is plotted over time to visualize the kinetics of viral replication and clearance.
  • Statistical analysis is performed to compare the viral load (as indicated by photon flux) between the treatment groups and the control group at each time point.

5. Expected Outcomes:

  • The vehicle control group is expected to show a high and sustained bioluminescent signal in the lungs, indicating robust viral replication.
  • Effective antiviral treatment (Onradivir and Comparator Antiviral) should result in a significant reduction in the bioluminescent signal compared to the control group, indicating inhibition of viral replication.
  • The comparative efficacy of Onradivir and the comparator antiviral can be assessed by directly comparing the rate and extent of signal reduction between the two treatment groups.

// Nodes Start [label="Start", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Infection [label="Intranasal Inoculation\n(Luciferase-Expressing Influenza A Virus)", fillcolor="#FFFFFF", fontcolor="#202124"]; Grouping [label="Randomize into Treatment Groups\n(n=10 per group)", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Control [label="Administer Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Onradivir [label="Administer Onradivir", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Comparator [label="Administer Comparator Antiviral", fillcolor="#F1F3F4", fontcolor="#202124"]; Imaging [label="Longitudinal In Vivo Imaging\n(Days 1, 2, 3, 5, 7)", shape="parallelogram", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Quantify Bioluminescence\n(Photon Flux in ROI)", fillcolor="#FFFFFF", fontcolor="#202124"]; Comparison [label="Compare Viral Load Kinetics\nBetween Groups", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Infection; Infection -> Grouping; Grouping -> Treatment_Control [label="Group A"]; Grouping -> Treatment_Onradivir [label="Group B"]; Grouping -> Treatment_Comparator [label="Group C"]; Treatment_Control -> Imaging; Treatment_Onradivir -> Imaging; Treatment_Comparator -> Imaging; Imaging -> Analysis; Analysis -> Comparison; Comparison -> End; }

Workflow for in vivo imaging comparison.

References

Safety Operating Guide

Navigating the Disposal of Onradivir Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of investigational compounds such as Onradivir monohydrate is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulatory standards and minimizes potential hazards. This guide provides a procedural framework for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to conduct a thorough hazard assessment of this compound. While a specific Safety Data Sheet (SDS) may not be publicly available for a novel compound, researchers handling the substance should have access to internal safety documentation. Key hazard characteristics to identify include:

  • Toxicity: Acute and chronic health effects.

  • Reactivity: Potential for dangerous reactions with other chemicals.

  • Ignitability: Flammability and flashpoint.

  • Corrosivity: pH of aqueous solutions.

Personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All handling of the solid or solutions should be performed in a well-ventilated area or under a fume hood to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound, as with any investigational drug, must follow a controlled and documented process, typically in coordination with your institution's Environmental Health and Safety (EHS) department.

  • Waste Characterization: Determine if this compound is classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or other local regulations. Your institution's EHS office can provide guidance on making this determination.[1][2]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by EHS.[3][4] Incompatible wastes can react violently or produce toxic gases.[5] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents.[5]

  • Containerization:

    • Select a waste container that is chemically compatible with this compound.[6]

    • The container must be in good condition, with a secure, leak-proof lid.[3]

    • Original containers may be used for disposal if they are intact.[6]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[6]

    • The label must include the full chemical name ("this compound"), the concentration, and the name and contact information of the principal investigator.[6]

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[3][7]

    • Ensure weekly inspections of the SAA for leaks or container degradation and maintain a log of these inspections.[6]

  • Disposal Request and Pickup:

    • Once the container is full or you are ready to dispose of the waste, submit a chemical waste disposal request to your institution's EHS department.[6]

    • EHS will arrange for the collection of the waste by a licensed hazardous waste vendor.[6][8]

  • Final Disposition: The hazardous waste vendor will transport the waste to a permitted facility for final treatment, which is typically incineration for pharmaceutical waste.[8]

  • Documentation: Maintain all records related to the disposal of this compound, including waste characterization, container labeling, and pickup requests. A certificate of destruction should be available from the EHS department or the disposal vendor.[8]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[7]
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kg (solid)[7]
Maximum Storage Time in SAA 12 months (if accumulation limits are not exceeded)[7]
Container Removal from SAA after Full Within 3 calendar days[7]
Weekly Inspections Required for SAAs[6]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_accum Accumulation cluster_disposal Disposal A Characterize this compound waste (Consult EHS) B Select a compatible, labeled hazardous waste container A->B C Place waste in container in designated SAA B->C D Keep container closed (except when adding waste) C->D E Conduct and document weekly SAA inspections D->E F Container Full? E->F G Submit waste pickup request to EHS F->G Yes H EHS/Vendor collects waste for incineration G->H I Obtain and file Certificate of Destruction H->I

Caption: Workflow for the proper disposal of this compound.

Logical Relationship for Waste Handling

cluster_source Source Generation cluster_lab Laboratory Procedures cluster_ehs EHS & Vendor Management Onradivir This compound (Unused, Expired, or Contaminated) Segregate Segregate from Incompatible Waste Onradivir->Segregate Containerize Properly Labeled & Sealed Container Segregate->Containerize Store Store in SAA Containerize->Store Pickup EHS Pickup Request Store->Pickup Transport Transport by Licensed Vendor Pickup->Transport Incinerate Incineration at Permitted Facility Transport->Incinerate

Caption: Logical flow from waste generation to final disposal.

References

Personal protective equipment for handling Onradivir monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Onradivir monohydrate, a potent anti-influenza virus agent. The following procedures are based on general best practices for handling chemical compounds in a laboratory setting and information from safety data sheets of similar substances, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to wash hands thoroughly after handling.
Eyes/Face Safety glasses with side shields or goggles; Face shieldEye protection is mandatory. A face shield should be worn when there is a risk of splashing.
Respiratory RespiratorRequired when dusts are generated. Use a NIOSH-approved respirator.
Body Laboratory coatA standard lab coat should be worn to protect street clothing.

Emergency Procedures

In the event of an exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
If Swallowed Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
If on Skin Take off immediately all contaminated clothing. Rinse skin with water/shower.
If Inhaled Move the person to fresh air.

Handling and Storage

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperatures can be found on the product label.

Disposal Plan

All waste materials must be disposed of in accordance with national and local regulations.

  • Chemical Waste: Leave chemicals in their original containers. Do not mix with other waste.

  • Contaminated Containers: Handle uncleaned containers as you would the product itself.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for handling this compound in a research setting, from receiving to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal receive Receive & Log This compound don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) receive->don_ppe prepare_workstation Prepare Workstation (Fume Hood) don_ppe->prepare_workstation weigh Weigh Compound prepare_workstation->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Chemical Waste (Follow Regulations) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。